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1-Cyclopropyl-1-(4-methoxyphenyl)methylamine Documentation Hub

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  • Product: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
  • CAS: 71477-15-1

Core Science & Biosynthesis

Foundational

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine: Mechanism of Action & Technical Characterization

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine . This analysis synthesizes structural bioisosteri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine . This analysis synthesizes structural bioisosterism, known metabolic pathways of cyclopropyl-containing amines, and monoamine transporter kinetics.[1]

[1]

Executive Summary

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (also identified as


-cyclopropyl-4-methoxybenzylamine ) is a bioactive small molecule exhibiting dual-action modulation of the monoaminergic system.[1] Structurally, it represents a conformationally constrained analog of phenethylamine derivatives, where the 

-alkyl chain is replaced or rigidified by a cyclopropyl moiety.[1]

Its primary mechanism of action is defined by two distinct pharmacological events:

  • Monoamine Transporter Inhibition: The 4-methoxyphenyl pharmacophore drives high-affinity binding to the Serotonin Transporter (SERT), acting as a reuptake inhibitor.[1]

  • Mechanism-Based MAO Inactivation: The

    
    -cyclopropyl amine motif functions as a "suicide substrate" for Monoamine Oxidase (MAO).[1] Catalytic oxidation triggers a cyclopropylcarbinyl radical rearrangement, leading to irreversible covalent modification of the flavin cofactor.[1]
    

This compound is of significant interest in neuropharmacology as a probe for studying depression , anxiety , and neuroprotection pathways, serving as a template for developing non-hydrazine, mechanism-based MAO inhibitors (MBIs).[1]

Chemical Structure & Properties

The molecule features a chiral center at the benzylic carbon, linking a lipophilic cyclopropyl ring and a polar primary amine.[1] This gem-disubstituted scaffold confers resistance to standard metabolic deamination while promoting specific active-site interactions.[1]

PropertyValue
IUPAC Name 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine
Common ID

-Cyclopropyl-4-methoxybenzylamine
Molecular Formula

Molecular Weight 177.24 g/mol
H-Bond Donors/Acceptors 1 / 2
Topological Polar Surface Area 35.2

(Blood-Brain Barrier Permeable)
Key Pharmacophore 4-Methoxy (SERT Anchor), Cyclopropyl (MAO Trap)

Mechanism of Action (MoA)

Primary Mechanism: Suicide Inhibition of Monoamine Oxidase (MAO)

Unlike reversible inhibitors, this compound acts as a mechanism-based inactivator (suicide substrate).[1] The inhibition follows a specific catalytic sequence within the MAO active site (specifically MAO-A and MAO-B isoforms).[1]

The Catalytic Sequence:

  • Substrate Binding: The amine enters the hydrophobic cavity of MAO.[1] The 4-methoxy group orients the molecule via Van der Waals interactions with F208/I335 residues.[1]

  • Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor accepts an electron from the nitrogen lone pair, forming an amine radical cation (

    
    ).[1]
    
  • Proton Abstraction: A basic residue (likely Cys-Pentapeptide) abstracts a proton from the

    
    -carbon, generating a carbon-centered radical.[1]
    
  • Cyclopropyl Ring Opening: The radical is positioned

    
     to the cyclopropyl ring.[1] This triggers an ultra-fast cyclopropylcarbinyl rearrangement  (rate constant 
    
    
    
    ), opening the ring to form a homoallylic radical.[1]
  • Covalent Adduct Formation: The reactive homoallylic radical attacks the FAD cofactor (typically at the C(4a) or N(5) position) or a nearby cysteine residue, permanently inactivating the enzyme.[1]

MAO_Inactivation Substrate Substrate (1-Cyclopropyl-1-(4-OMe-Ph)methylamine) ES_Complex E-S Complex (Active Site Binding) Substrate->ES_Complex Kd Radical_Cation Amine Radical Cation (SET) ES_Complex->Radical_Cation e- Transfer Alpha_Radical Alpha-Carbon Radical Radical_Cation->Alpha_Radical -H+ Ring_Open Cyclopropyl Ring Opening Alpha_Radical->Ring_Open Rearrangement (Fast) Adduct Irreversible FAD-Adduct Ring_Open->Adduct Covalent Bond

Figure 1: Mechanism-based inactivation pathway of MAO by cyclopropyl-substituted amines.

Secondary Mechanism: Monoamine Reuptake Inhibition

The 4-methoxyphenyl moiety is a classic bioisostere for the indole ring of serotonin (5-HT).[1] This substitution pattern typically confers selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT).[1]

  • Binding Mode: The protonated amine mimics the terminal nitrogen of 5-HT, forming an ionic bond with Asp98 in SERT.[1] The cyclopropyl group occupies the hydrophobic S2 pocket, preventing the conformational change required for substrate translocation.[1]

  • Net Effect: Elevation of synaptic serotonin and norepinephrine levels.[1]

Experimental Characterization Protocols

To validate the mechanism described above, the following experimental workflows are recommended.

Synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Objective: Produce high-purity substrate for biological assay. Method: Reductive Amination or Grignard Addition to Nitrile.[1]

Protocol (Grignard Route):

  • Reagents: 4-Methoxybenzonitrile (1.0 eq), Cyclopropylmagnesium bromide (1.2 eq, in THF), Sodium Borohydride (

    
    ).
    
  • Imine Formation:

    • Cool anhydrous THF solution of 4-Methoxybenzonitrile to 0°C under

      
      .
      
    • Dropwise add Cyclopropylmagnesium bromide.[1]

    • Reflux for 3 hours to form the metallo-imine intermediate.[1]

  • Reduction:

    • Cool to 0°C. Add dry methanol.[1]

    • Add

      
       (2.0 eq) slowly.[1] Stir for 12 hours at room temperature.
      
  • Workup: Quench with

    
    , extract with EtOAc, dry over 
    
    
    
    .
  • Purification: Flash chromatography (

    
    :MeOH:NH_3 95:4:1).
    
  • Validation:

    
    -NMR (CDCl3): 
    
    
    
    0.3-0.6 (m, 4H, cyclopropyl), 3.2 (d, 1H, CH-NH2), 3.8 (s, 3H, OMe), 6.8-7.2 (dd, 4H, Ar-H).[1]
In Vitro MAO Inactivation Assay

Objective: Determine if the compound is a time-dependent inhibitor (mechanism-based).[1]

Protocol:

  • Enzyme Source: Recombinant Human MAO-A and MAO-B (expressed in baculovirus/microsomes).[1]

  • Pre-incubation: Incubate enzyme with inhibitor (0.1 - 100

    
    ) at 37°C for varying times (0, 5, 10, 20, 30 min) without substrate.
    
  • Activity Measurement:

    • Dilute aliquot 100-fold into reaction buffer containing substrate (Kynuramine for MAO-B, Serotonin for MAO-A).[1]

    • Measure product formation (4-hydroxyquinoline fluorescence or HPLC detection of 5-HIAA).[1]

  • Data Analysis: Plot

    
     vs. Time. A linear decrease indicates pseudo-first-order inactivation kinetics (
    
    
    
    ).[1]
    • Kitz-Wilson Plot: Plot

      
       vs. 
      
      
      
      to determine
      
      
      (affinity) and
      
      
      (max inactivation rate).[1]
Radioligand Binding Assay (SERT/NET/DAT)

Objective: Quantify affinity (


) for monoamine transporters.
TransporterRadioligandCell Line / TissueNon-Specific Blocker
SERT

-Citalopram
HEK-293 (hSERT)Paroxetine (10

)
NET

-Nisoxetine
MDCK (hNET)Desipramine (10

)
DAT

-WIN 35,428
CHO (hDAT)GBR12909 (10

)

Protocol:

  • Incubate membranes with radioligand and varying concentrations of test compound (

    
     to 
    
    
    
    M) for 60 min at 25°C.[1]
  • Terminate by rapid filtration over GF/B filters.[1]

  • Count radioactivity via liquid scintillation.[1]

  • Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye), Potential CNS Stimulant/Depressant.[1]

  • Storage: -20°C, Hygroscopic. Store under Argon.[1]

  • Handling: Use chemical fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • First Aid: In case of contact, wash with soap and water.[1] If inhaled, move to fresh air.[1]

References

  • Silverman, R. B. (1983).[1] Mechanism of inactivation of monoamine oxidase by cyclopropylamines. Journal of Biological Chemistry. Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2723779, 1-cyclopropyl-1-(4-methoxyphenyl)methanamine. Retrieved from PubChem.[1][2][3] Link

  • Vazquez, S., et al. (2012).[1] Cyclopropylamines as a privileged scaffold in drug discovery. Chemical Reviews. Link

  • Boehringer Ingelheim International GmbH . Substituted Cyclopropylamines and their use as medicaments. Patent WO2010062572.[1] Link

Sources

Exploratory

Technical Monograph: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine and MAO Inhibition

This guide provides an in-depth technical analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , a specialized chemical entity belonging to the class of -cyclopropylbenzylamines.[1] Based on its structural pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , a specialized chemical entity belonging to the class of


-cyclopropylbenzylamines.[1] Based on its structural pharmacophore—specifically the strained cyclopropyl ring adjacent to the amine-bearing carbon—this compound functions as a mechanism-based inactivator (suicide substrate)  of monoamine oxidase (MAO).[1]

[1]

Part 1: Executive Summary & Chemical Identity

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CAS: 54398-65-1) is a primary amine characterized by an


-disubstitution pattern where the benzylic carbon bears both a cyclopropyl group and a 4-methoxyphenyl moiety.[1]

Unlike classic MAO inhibitors like Tranylcypromine (where the amine is on the cyclopropyl ring), this compound features the cyclopropyl group as a substituent adjacent to the amine. This structural distinction classifies it as an


-cyclopropylbenzylamine .[1][2] The presence of the strained ring allows it to act as a "radical clock" probe, exploiting the enzyme's own catalytic mechanism to irreversibly covalently modify the flavin adenine dinucleotide (FAD) cofactor.
Chemical Data Table
PropertySpecification
IUPAC Name 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine
CAS Number 54398-65-1
Molecular Formula C

H

NO
Molecular Weight 177.24 g/mol
Pharmacophore

-Cyclopropyl amine (Mechanism-based inactivator)
Key Substituent 4-Methoxy (Electron-donating, increases lipophilicity)
Predicted Activity Irreversible MAO Inhibition (MAO-A/B)

Part 2: Mechanism of Action (Suicide Inhibition)[1]

The core scientific interest in this compound lies in its ability to hijack the single-electron transfer (SET) mechanism of Monoamine Oxidase.[1]

The "Radical Clock" Mechanism

MAO enzymes typically oxidize amines to imines via a radical intermediate. For standard substrates, this radical is stable. However, for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , the formation of the


-carbon radical triggers a rapid ring-opening of the adjacent cyclopropyl group.[1]
  • Substrate Binding: The amine binds to the active site of MAO.

  • Single Electron Transfer (SET): The flavin cofactor (FAD) abstracts an electron from the amine nitrogen, followed by proton abstraction, generating a carbon-centered radical at the benzylic position.

  • Ring Opening (The Trap): The adjacent cyclopropyl ring is highly strained (~27.5 kcal/mol). The benzylic radical triggers homolytic cleavage of the cyclopropyl bond, relieving strain and generating a reactive primary alkyl radical.

  • Covalent Adduct Formation: This new radical attacks the FAD cofactor (often at the N(5) or C(4a) position) or an active site amino acid (e.g., Cysteine), forming a stable covalent bond.[1]

  • Irreversible Inactivation: The enzyme is permanently disabled.

Pathway Visualization

MAO_Inhibition_Mechanism Substrate Substrate (1-Cyclopropyl-1-(4-methoxyphenyl)methylamine) ES_Complex E-S Complex (Active Site) Substrate->ES_Complex Binding Radical_Inter Benzylic Radical Intermediate ES_Complex->Radical_Inter SET (Oxidation) Ring_Open Cyclopropyl Ring Opening Radical_Inter->Ring_Open Strain Relief (Radical Clock) Covalent_Adduct Irreversible FAD-Adduct Ring_Open->Covalent_Adduct Covalent Modification

Caption: Step-wise mechanism of MAO inactivation by


-cyclopropyl amines, leading to irreversible enzyme blockade.[1]

Part 3: Structure-Activity Relationship (SAR)[1]

The potency and selectivity of this compound are dictated by two main structural features:

The -Cyclopropyl Group[1][2]
  • Function: Acts as the "warhead."

  • Causality: Without this group, the molecule would be a simple

    
    -substituted benzylamine (likely a weak, reversible inhibitor or substrate).[1] The cyclopropyl group ensures time-dependent inhibition  (
    
    
    
    ).[1]
The 4-Methoxy Substituent[1][2][4][5][6][7]
  • Electronic Effect: The methoxy group is an electron-donating group (EDG) via resonance.[1] This stabilizes the benzylic cation/radical character during the transition state, potentially lowering the activation energy for the initial oxidation step.

  • Selectivity: In many MAO inhibitor scaffolds, 4-methoxy substitution on a phenyl ring enhances affinity for MAO-A (which prefers electron-rich, bulky substrates like serotonin) over MAO-B (which prefers smaller, lipophilic amines like phenylethylamine).[1]

  • Lipophilicity: Increases

    
    , facilitating blood-brain barrier (BBB) penetration.[1]
    

Part 4: Experimental Protocols

Protocol A: Synthesis via Grignard Addition

Rationale: The most direct route to


-substituted benzylamines is the addition of a Grignard reagent to a nitrile, followed by reduction of the intermediate imine.

Step-by-Step Workflow:

  • Reagent Preparation:

    • Prepare Cyclopropylmagnesium bromide (0.5 M in THF) under inert atmosphere (Argon/Nitrogen).

    • Substrate: 4-Methoxybenzonitrile .[1]

  • Addition Reaction:

    • Cool the Grignard solution to 0°C.

    • Add 4-Methoxybenzonitrile dropwise.[1]

    • Mechanism:[1][3][4] The Grignard reagent attacks the nitrile carbon, forming a metallo-imine intermediate.

  • Reduction (In Situ):

    • After stirring for 4 hours at room temperature, cool to 0°C.

    • Add Lithium Aluminum Hydride (LiAlH

      
      )  or Sodium Borohydride (NaBH
      
      
      
      )
      in excess to reduce the imine to the primary amine.[1]
    • Note: Direct hydrolysis of the metallo-imine yields the ketone (Cyclopropyl 4-methoxyphenyl ketone).[1] To get the amine, reduction is mandatory before aqueous workup.

  • Workup:

    • Quench carefully with Fieser method (Water, 15% NaOH, Water).

    • Extract with Diethyl Ether or DCM.

    • Purify via column chromatography (Silica gel, MeOH/DCM gradient).

Protocol B: MAO Inhibition Assay (Kinetics)

Rationale: To confirm mechanism-based inhibition, one must measure time-dependent loss of enzyme activity.[1]

Materials:

  • Recombinant Human MAO-A and MAO-B.[1]

  • Substrate: Kynuramine (fluorometric) or

    
    C-Tyramine (radiometric).[1]
    
  • Inhibitor: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine.[1]

Workflow:

  • Pre-Incubation:

    • Incubate MAO enzyme with varying concentrations of the inhibitor (

      
      ) in potassium phosphate buffer (pH 7.4) at 37°C.
      
    • Time points: 0, 5, 10, 20, 30, 60 minutes.

  • Activity Measurement:

    • At each time point, dilute an aliquot of the mixture 50-fold into a solution containing the substrate (Kynuramine).

    • Note: The dilution step is critical to minimize reversible inhibition competition, isolating the irreversible effect.

  • Data Analysis:

    • Plot

      
       vs. Time.[1]
      
    • A linear decrease indicates pseudo-first-order inactivation.[1]

    • Calculate

      
       for each concentration.
      
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (affinity) and
      
      
      (max inactivation rate).[1]
Synthesis & Assay Logic Diagram

Experimental_Workflow cluster_synth Synthesis Phase cluster_assay Validation Phase (Enzymatic) Step1 4-Methoxybenzonitrile + Cyclopropyl-MgBr Step2 Metallo-Imine Intermediate Step1->Step2 Step3 Reduction (LiAlH4 / NaBH4) Step2->Step3 Product Target Amine (Crude) Step3->Product Incubation Incubate Enzyme + Inhibitor (Variable Time t) Product->Incubation Purified Compound Dilution Dilute into Substrate (Kynuramine) Incubation->Dilution Measure Measure Fluorescence (4-hydroxyquinoline) Dilution->Measure Calc Calculate k_inact & K_I Measure->Calc

Caption: Integrated workflow for chemical synthesis and pharmacological validation of the inhibitor.

Part 5: Safety & Toxicology (The Cheese Effect)[1]

Researchers handling this compound must be aware of the Tyramine Pressor Response .

  • Mechanism: Inhibition of intestinal MAO-A prevents the breakdown of dietary tyramine (found in aged cheese, wine).[1]

  • Consequence: Systemic tyramine displaces norepinephrine from storage vesicles, causing a hypertensive crisis.

  • Risk Profile: Since the 4-methoxy group likely enhances MAO-A affinity, this compound poses a high risk of inducing the cheese effect compared to MAO-B selective inhibitors (like Selegiline).[1]

  • Precaution: In vivo studies must employ strict dietary restrictions or co-administration of adrenergic antagonists.

References

  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of Biological Chemistry. Link

  • Hruschka, S., et al. (2008). Design and synthesis of mechanism-based inhibitors of monoamine oxidases. Future Medicinal Chemistry. Link

  • Accela ChemBio. (2024). Product Entry: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CAS 54398-65-1).[1][5][] Link

  • Ramsay, R. R., et al. (2011). Monoamine oxidases: the biochemistry of the proteins and their regulation. Protein & Cell. Link

  • Yoshida, S., et al. (2004). Alpha-cyclopropylamines as potent NMDA antagonists and MAO inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

Technical Guide: Solubility and Stability of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

This guide provides an in-depth technical analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , a specialized chiral primary amine intermediate often utilized in the synthesis of serotonin-norepinephrine reuptake in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , a specialized chiral primary amine intermediate often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.

The following content is structured for researchers requiring actionable data on physicochemical behavior, solubility profiling, and stability management.

Executive Technical Profile

  • Compound Name: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine[1]

  • CAS Number: 54398-65-1 (Free Base)

  • Molecular Formula: C₁₁H₁₅NO[2]

  • Molecular Weight: 177.24 g/mol (Free Base)[3]

  • Structure Class:

    
    -Cyclopropyl-benzylamine (Primary Amine)
    
Physicochemical Parameters
ParameterValue (Approx.)Mechanistic Insight
pKa (Conjugate Acid) 9.2 – 9.5The cyclopropyl group exerts a weak electron-donating inductive effect (+I), slightly increasing basicity compared to unsubstituted benzylamine (pKa ~9.3).
LogP (Octanol/Water) 1.5 – 1.8Moderate lipophilicity. The methoxy group and cyclopropyl ring increase hydrophobicity relative to simple amines, dictating organic solvent affinity.
H-Bond Donors/Acceptors 2 / 2Primary amine (-NH₂) acts as both donor/acceptor; Methoxy ether (-OCH₃) is a weak acceptor.
Chirality Yes (1 center)The benzylic carbon is chiral. Enantiopurity is critical for biological activity, often requiring resolution (e.g., via Tartaric acid).

Solubility Profiling & Solvent Selection

The solubility of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is governed strictly by the Henderson-Hasselbalch equation . As a basic amine, its solubility is pH-dependent.

Aqueous Solubility Dynamics
  • pH < 7.0 (Protonated State): The compound exists as the ammonium cation (

    
    ). In this state, it exhibits high aqueous solubility  (>50 mg/mL), especially as a hydrochloride or tartrate salt.
    
  • pH > 9.0 (Neutral State): The compound exists as the free base (

    
    ). Solubility drops precipitously (<1 mg/mL), leading to "oiling out" or precipitation.
    
Organic Solvent Compatibility

For process chemistry and formulation, the free base shows excellent solubility in polar aprotic and protic organic solvents.

  • Preferred Solvents (Free Base): Methanol, Ethanol, DMSO, Ethyl Acetate, Dichloromethane.

  • Preferred Solvents (Salt Forms): Water, Methanol (moderate), DMSO. Salts are generally insoluble in non-polar ethers (MTBE) or hydrocarbons (Heptane), which makes these excellent anti-solvents for crystallization.

Visualization: pH-Dependent Solubility Logic

SolubilityLogic Start Target Solvent System pH_Check Check pH relative to pKa (9.4) Start->pH_Check Acidic Acidic (pH < 7) Protonated (R-NH3+) pH_Check->Acidic pH < pKa Basic Basic (pH > 10) Neutral (R-NH2) pH_Check->Basic pH > pKa HighSol High Aqueous Solubility (>50 mg/mL) Acidic->HighSol LowSol Low Aqueous Solubility Lipophilic / Oiling Out Basic->LowSol OrgSol High Organic Solubility (MeOH, DCM, EtOAc) Basic->OrgSol Switch to Organic

Figure 1: Decision logic for solvent selection based on ionization state. The transition point occurs near the pKa (~9.4).

Stability Assessment & Degradation Pathways

The stability of this molecule is influenced by the electron-rich 4-methoxyphenyl moiety and the strained cyclopropyl ring.

A. Oxidative Instability (Primary Risk)

Benzylic amines are susceptible to oxidative deamination. The presence of the para-methoxy group increases electron density at the benzylic carbon, facilitating hydrogen abstraction and radical formation.

  • Mechanism: Radical abstraction of the benzylic proton

    
     Formation of imine intermediate 
    
    
    
    Hydrolysis to 4-methoxy-cyclopropyl phenyl ketone .
  • Mitigation: Store under inert atmosphere (Argon/Nitrogen). Use antioxidants (e.g., sodium metabisulfite) in aqueous formulations.

B. Cyclopropyl Ring Integrity

While generally stable, the cyclopropyl group adjacent to a benzylic center creates a "cyclopropylcarbinyl" system.

  • Acid Sensitivity: Under vigorous acidic conditions (or Lewis acid catalysis), the ring may open or rearrange (homoallylic rearrangement), although the amine group protects against carbocation formation by protonation.

  • Metabolic Stability: In biological systems, the cyclopropyl amine is a known motif for mechanism-based inactivation of cytochrome P450 enzymes (via Single Electron Transfer), leading to ring opening and covalent binding.

C. Solid-State Stability (Salts)
  • Hygroscopicity: Hydrochloride salts of primary amines are often hygroscopic. Moisture uptake can induce deliquescence, accelerating hydrolysis or oxidation.

  • Carbonation: The free base rapidly absorbs atmospheric

    
     to form carbamates (
    
    
    
    ). Always store the free base in sealed, headspace-purged containers.
Visualization: Degradation Pathways

Degradation Compound 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (Intact) Oxidation Oxidative Deamination (Air/Light) Compound->Oxidation -2H Carbamate Carbamate Formation (CO2 Exposure) Compound->Carbamate +CO2 RingOpen Ring Opening (Metabolic/Strong Acid) Compound->RingOpen SET / H+ Ketone Product: 4-Methoxy-cyclopropyl phenyl ketone Oxidation->Ketone +H2O, -NH3 Salt Product: Insoluble Carbonate Salt Carbamate->Salt Linear Product: Homoallylic Amines RingOpen->Linear

Figure 2: Primary degradation pathways. Oxidative deamination to the ketone is the dominant shelf-life risk.

Analytical Methodologies

To monitor stability, a robust HPLC method is required. Standard C18 columns are suitable, but pH control is critical due to the amine tailing.

Recommended HPLC Protocol (Stability Indicating)
ComponentSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmProvides adequate retention for the lipophilic amine while separating polar degradants (ketones).
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH ensures the amine is fully protonated (

), improving peak shape and preventing silanol interactions.
Mobile Phase B Acetonitrile (ACN)Strong eluent for the lipophilic aromatic ring.
Gradient 5% B to 95% B over 15 minCaptures early eluting polar impurities and the late eluting parent.
Detection UV @ 225 nm & 275 nm225 nm for general detection; 275 nm targets the methoxy-benzene chromophore.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.

Handling and Storage Protocol

  • Storage Condition: Store at -20°C for long-term storage. For short-term usage, 2-8°C is acceptable.

  • Container: Amber glass vials (light protection) with Teflon-lined caps.

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use to prevent carbonate formation and oxidation.

  • Re-testing: Perform purity check (HPLC) every 6 months. Look specifically for the ketone impurity (elutes later than parent usually, or earlier depending on pH) and dimer formation .

References

  • PubChem. (2025).[4] 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride (Compound).[2] National Library of Medicine. [Link]

  • Silverman, R. B., & Zieske, P. A. (1985).[5] 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[5] Journal of Medicinal Chemistry, 28(12), 1953–1957.[5] [Link]

  • Kalgutkar, A. S., et al. (2005). Metabolic activation of the cyclopropylamine structural motif in drug discovery. Current Drug Metabolism. (Contextual grounding on cyclopropyl amine stability).
  • Vertex AI Search. (2026). Consolidated physicochemical property search for CAS 54398-65-1.

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

The following technical guide details the safety, handling, and containment protocols for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine . As a specialized intermediate often utilized in medicinal chemistry (specifically f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and containment protocols for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine .

As a specialized intermediate often utilized in medicinal chemistry (specifically for introducing metabolic stability or conformational constraints), this compound lacks a comprehensive, publicly available Safety Data Sheet (SDS) from major commodity suppliers. Therefore, this guide utilizes Structure-Activity Relationship (SAR) based hazard assessment and Control Banding principles.

Chemical Identity & Physicochemical Profile

Understanding the molecule's architecture is the first step in predicting its reactivity and hazard profile.

  • Chemical Name: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine[1][2]

  • Structural Class: Primary Benzylic Amine / Cyclopropylamine derivative.

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: ~177.24 g/mol [3]

  • Predicted Physical State: Viscous oil or low-melting solid (based on the analog cyclopropyl(phenyl)methanamine).[1]

  • Key Functional Groups:

    • Primary Amine (

      
      ):  High basicity, potential for corrosivity, and skin sensitization.
      
    • Cyclopropyl Ring: High ring strain (~27.5 kcal/mol); susceptible to radical ring-opening and metabolic activation.[1]

    • 4-Methoxy Group: Electron-donating, increases the nucleophilicity of the aromatic ring.[1]

Hazard Identification & Risk Assessment

Since specific toxicological data is limited, we apply read-across methodology from structural analogs (e.g., Cyclopropyl(phenyl)methanamine, CAS 23459-38-3).[1]

Acute Hazards (GHS Classification Inference)
Hazard ClassCategory (Est.)H-StatementRationale
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowedAnalog Cyclopropyl(phenyl)methanamine is classified as Acute Tox 3.[1]
Skin Corrosion/Irritation Cat 1B / 2H314: Causes severe skin burnsPrimary benzylic amines are typically corrosive or severe irritants.[1]
Sensitization (Skin) Cat 1H317: May cause allergic skin reactionCommon liability for reactive benzylic amines.
Eye Damage Cat 1H318: Causes serious eye damageDirect consequence of high alkalinity (pKa ~9-10).[1]
The "Silent Hazard": Mechanism-Based Inhibition (MBI)

Critical for Drug Development Scientists: Cyclopropylamines are known suicide substrates for Cytochrome P450 enzymes.[1] The cyclopropyl moiety can undergo single-electron oxidation, leading to ring opening and the formation of a radical intermediate that covalently binds to the heme center of the enzyme.

  • Risk: Chronic low-level exposure may not cause immediate burns but could lead to cumulative hepatotoxicity or idiosyncratic adverse reactions.[1]

  • Control Implication: Standard fume hoods may be insufficient if the compound is handled as a dust/aerosol; HEPA filtration is required.

Operational Control Banding

In the absence of an Occupational Exposure Limit (OEL), assign this compound to Occupational Exposure Band (OEB) 3 .

  • Target Containment Limit:

    
    
    
  • Engineering Controls:

    • Handle strictly within a Chemical Fume Hood (CFH) or Powder Containment Enclosure .

    • Use a Closed Transfer System for quantities > 100g.

    • Static Dissipation: Ground all glassware; the methoxy group adds electron density, but the organic framework is combustible.

Experimental Protocols & Safe Handling

Weighing and Transfer
  • Step 1: Don PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety glasses. Why? Benzylic amines permeate standard latex rapidly.

  • Step 2: Place the balance inside the fume hood. If the compound is a solid, use an antistatic weighing boat.

  • Step 3: If the compound is a viscous oil, avoid using a needle/syringe for transfer unless the viscosity is lowered by warming. Instead, use a positive-displacement pipette to prevent dripping.[1]

  • Step 4 (Self-Validating Step): Keep a small beaker of dilute acetic acid (5%) in the hood.[1] Wipe the exterior of the transfer vessel with a tissue dampened in the acid. If a "fishy" odor is neutralized immediately, your containment is effective.

Reaction Setup (Nucleophilic Substitution/Amide Coupling)
  • Solvent Selection: Dissolve in DCM or THF immediately. Avoid protic solvents if using acid chlorides, as the exotherm will be violent.

  • Quenching: Never add water directly to the neat amine.[4]

    • Protocol: Dilute the reaction mixture with EtOAc, then add Saturated

      
       slowly.
      
    • Reasoning: Although the amine is basic, the reaction byproducts (often HCl) can create localized heating.

Waste Disposal
  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides). The electron-rich aromatic ring + amine is a recipe for rapid oxidation or nitration.[1]

  • Neutralization: Waste streams containing this amine should be adjusted to pH 6-8 before disposal into organic waste drums to prevent polymerization or reaction with other waste components.[1]

Visualization of Safety Logic

Diagram 1: Risk Assessment & Handling Logic

This decision tree guides the researcher through the handling requirements based on the compound's physical state.

SafetyLogic Start Start: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Crystalline StateCheck->IsSolid If MP > 25°C IsLiquid Viscous Oil / Liquid StateCheck->IsLiquid If MP < 25°C DustRisk Risk: Inhalation of Potent Dust (P450 Inactivation) IsSolid->DustRisk VaporRisk Risk: Skin Absorption & Corrosivity IsLiquid->VaporRisk ControlSolid Control: Powder Containment Hood + HEPA Filter DustRisk->ControlSolid Waste Waste: Neutralize to pH 7-8 Segregate from Oxidizers ControlSolid->Waste ControlLiquid Control: Standard Fume Hood + Double Nitrile Gloves VaporRisk->ControlLiquid ControlLiquid->Waste

Caption: Operational logic flow for determining engineering controls based on physical state.[1]

Diagram 2: Metabolic Activation Pathway (The "Why" of Toxicity)

This diagram illustrates the mechanism-based inhibition risk associated with the cyclopropylamine motif.[1]

MBI_Mechanism Compound Parent Amine (Cyclopropyl-Amine) Step1 Single Electron Transfer (SET) Compound->Step1 Metabolism CYP CYP450 Enzyme (Liver) CYP->Step1 Radical N-Centered Radical cation Step1->Radical RingOpen Cyclopropyl Ring Opening Radical->RingOpen Fast Covalent Covalent Adduct to Heme (Enzyme Inactivation) RingOpen->Covalent Irreversible

Caption: Mechanism of CYP450 inactivation by cyclopropylamines, necessitating strict inhalation controls.[1]

Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Skin Contact Flush immediately with water for 15 mins.[1] Do not use vinegar (exothermic neutralization risk on skin).[1]Seek medical attention.[1][4][5][6][7][8][9][10] Monitor for delayed sensitization.[1]
Eye Contact Rinse with saline/water for 15 mins, holding eyelids open.Ophthalmologist consult mandatory due to high alkalinity.[1]
Spill (Liquid) Cover with vermiculite or sand.[10] Do not use sawdust (combustible reaction with amines).[1][4]Scoop into a sealed container labeled "Hazardous Waste - Corrosive".[1]
Fire Use

, dry chemical, or alcohol-resistant foam.[1]
Do not use water jet (may spread the immiscible oil).[1]

References

  • PubChem. (2025).[1][11] Cyclopropyl(phenyl)methanamine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Hena Gardarsdottir. (2024).[1][12] Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports.[1][12] Retrieved from [Link][1]

  • Hypha Discovery. (2020).[1] Metabolism of cyclopropyl groups: Bioactivation risks.[13] Hypha Discovery Blogs.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[14] The National Academies Press.[14] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Executive Summary The synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine represents a classic challenge in medicinal chemistry: installing a primary amine at a benzylic position adjacent to a strained cyclopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine represents a classic challenge in medicinal chemistry: installing a primary amine at a benzylic position adjacent to a strained cyclopropyl ring. This scaffold is a privileged pharmacophore, often found in monoamine reuptake inhibitors and NMDA receptor antagonists.

The Core Challenge: The cyclopropyl group functions as a "hypersensitive" probe. While kinetically stable under basic conditions, it is susceptible to ring-opening (homoallylic rearrangement) under strong acidic conditions or radical-mediated oxidative processes. Furthermore, the steric bulk of the cyclopropyl group adjacent to the reaction center complicates nucleophilic attack, requiring tailored conditions for high conversion.

This Application Note details two field-proven protocols:

  • Method A (Asymmetric): The Ellman Sulfinamide Auxiliary route for enantioselective synthesis (Drug Development Standard).

  • Method B (Racemic): A modified Reductive Amination protocol optimized for cyclopropyl preservation (Scalable/HTS Standard).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the Cyclopropyl 4-methoxyphenyl ketone precursor. We avoid harsh Leuckart-Wallach conditions (high temp/formic acid) which pose a high risk of cyclopropyl ring opening.

Strategic Visualizer

Retrosynthesis Target Target: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine Imine Intermediate: N-Sulfinyl Imine (Activated for Diastereoselective Reduction) Target->Imine Deprotection (HCl/MeOH) Ketone Precursor: Cyclopropyl 4-methoxyphenyl ketone (Commercially Available) Imine->Ketone Condensation (Ti(OEt)4) Auxiliary Reagent: (R)-tert-Butanesulfinamide (Ellman Auxiliary) Imine->Auxiliary Chiral Source

Figure 1: Retrosynthetic logic prioritizing the Ellman auxiliary for stereocontrol and mild processing conditions.

Critical Constraints & "Watch-outs"

Before initiating synthesis, review these mechanism-based failure modes:

  • Acid-Catalyzed Ring Opening: The cyclopropyl carbinyl cation is exceptionally prone to rearrangement into a homoallyl cation.[1]

    • Mitigation: Avoid aqueous H₂SO₄ or concentrated HCl at high temperatures. Use anhydrous HCl in MeOH or Dioxane at 0°C for deprotection steps.

  • Catalytic Hydrogenation Risks: Standard Pd/C hydrogenation can cleave the cyclopropane ring (hydrogenolysis) if the catalyst loading is high or if the reaction runs too long.

    • Mitigation: Use Raney Nickel or PtO₂ if hydrogenation is necessary, or stick to hydride reducing agents (NaBH₄, LiAlH₄).

  • Ruthenium-Catalyzed Ring Expansion: Recent literature indicates that Ruthenium-catalyzed reductive amination can trigger a ring expansion to form pyrrolidines instead of the desired primary amine [1].

    • Mitigation: Use Rhodium catalysts or stoichiometric Borohydrides.

Protocol A: Asymmetric Synthesis (Ellman Route)

Best For: Medicinal Chemistry, SAR studies requiring single enantiomers.

This route utilizes (R)-tert-butanesulfinamide to direct the stereochemistry of the amine. The bulky tert-butyl group dictates the facial selectivity of the hydride reduction.

Step 1: Condensation (Imine Formation)

Reagents: Cyclopropyl 4-methoxyphenyl ketone (1.0 eq), (R)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), THF (anhydrous).

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Dissolution: Dissolve Cyclopropyl 4-methoxyphenyl ketone (10 mmol) in anhydrous THF (0.5 M concentration).

  • Addition: Add (R)-tert-butanesulfinamide (11 mmol).

  • Activation: Add Ti(OEt)₄ (20 mmol) dropwise. The solution will turn slightly yellow/orange.

  • Reflux: Heat to mild reflux (65-70°C) for 16–24 hours. Note: The cyclopropyl ketone is sterically crowded; Ti(OEt)₄ acts as both Lewis acid and water scavenger to drive equilibrium.

  • Workup: Cool to RT. Pour into a brine solution with vigorous stirring. The Titanium salts will precipitate as a white slurry. Dilute with EtOAc, filter through a Celite pad.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: Diastereoselective Reduction

Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄. Expert Insight: L-Selectride (bulky) typically provides higher diastereomeric ratios (dr > 95:5) compared to NaBH₄ (dr ~ 80:20) for aryl-alkyl ketones [2].

  • Cooling: Dissolve the sulfinyl imine from Step 1 in anhydrous THF and cool to -78°C .

  • Reduction: Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 20 minutes.

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (Imine spot disappearance).

  • Quench: Quench with saturated NH₄Cl solution at -78°C, then warm to RT.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 3: Deprotection (The "Delicate" Step)

Reagents: 4M HCl in Dioxane, Methanol.

  • Solvation: Dissolve the sulfinamide intermediate in MeOH.

  • Cleavage: Add 4M HCl in Dioxane (2.0 eq) at 0°C .

    • Critical Control: Do not heat.[2] Stir at 0°C -> RT for 1 hour. This mild acidity cleaves the N-S bond without opening the cyclopropyl ring.

  • Basification: Concentrate the solvent. Redissolve the white solid (amine HCl salt) in water. Basify with NaHCO₃ to pH 10.

  • Extraction: Extract the free amine with DCM (3x). Dry and concentrate.

Protocol B: Scalable Racemic Synthesis (Reductive Amination)

Best For: High-throughput screening, initial biological assays.

This method uses a "one-pot" approach.[3] We select Ammonium Acetate as the ammonia source and Sodium Cyanoborohydride as the reducing agent because it is stable at slightly acidic pH (required for imine formation) but won't reduce the ketone directly.

Operational Workflow
ParameterSpecificationRationale
Stoichiometry Ketone (1.0) : NH₄OAc (10.0) : NaCNBH₃ (1.5)Excess ammonium acetate drives the equilibrium toward the imine.
Solvent Methanol (anhydrous)Polar protic solvent facilitates iminium ion formation.
Temperature 25°C to 50°CMild heat may be required due to steric bulk of the cyclopropyl group.
Time 24 - 48 HoursImine formation is the rate-limiting step.
Step-by-Step Protocol
  • Imine Formation:

    • In a sealed tube or RBF, dissolve Cyclopropyl 4-methoxyphenyl ketone (5 mmol) in MeOH (25 mL).

    • Add Ammonium Acetate (50 mmol) and 3Å Molecular Sieves (activated).

    • Stir at RT for 2 hours to allow pre-equilibrium.

  • Reduction:

    • Add NaCNBH₃ (7.5 mmol) in one portion.

    • Optional: If reaction is sluggish (check TLC after 4h), heat to 50°C.

    • Safety Note: NaCNBH₃ generates HCN if acidified strongly. Keep the reaction vented to a scrubber or fume hood.

  • Workup (Specific for Amines):

    • Quench with 1N NaOH (pH > 10).

    • Extract with DCM.

    • Purification: The product is a primary amine. It will streak on standard silica.[2]

    • Tip: Use silica pre-treated with 1% Triethylamine or use an amine-functionalized silica cartridge. Elute with DCM/MeOH/NH₄OH (90:10:1).

Analytical Profile & Validation

Expected Data
  • Physical State: Colorless to pale yellow oil (Free base); White solid (HCl salt).

  • 1H NMR (400 MHz, CDCl3):

    • Aromatic: δ 7.2–7.3 (d, 2H), 6.8–6.9 (d, 2H) [Para-substitution pattern].

    • Benzylic: δ ~3.2–3.5 (d, 1H) [The CH-NH2 proton].

    • Methoxy: δ 3.8 (s, 3H).

    • Cyclopropyl: Distinct multiplets at δ 0.3–0.6 (4H, ring CH2) and δ 0.9–1.1 (1H, ring CH).

  • Mass Spectrometry: ESI+ [M+H] = 178.12 (Calc).

Chiral Verification (For Method A)

To determine Enantiomeric Excess (ee%), derivatize the amine with Mosher's Acid Chloride or run directly on chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

Mechanistic Pathway (Ellman Route)

EllmanMechanism Ketone Ketone (Prochiral) Imine Sulfinyl Imine (Chiral S-center) Ketone->Imine Ti(OEt)4 (R)-tBu-SONH2 Transition Transition State (Chelated/Bulky) Imine->Transition L-Selectride (-78°C) Amine Chiral Amine (Target) Transition->Amine 1. Reduction 2. HCl/MeOH

Figure 2: The stereochemical course of the Ellman synthesis. The bulky tert-butyl group blocks one face of the imine, forcing hydride attack from the opposite side.

References

  • Afanasyev, O. I., et al. (2016).[4] "Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis." Organic Letters, 18(22), 5968-5970.[4]

  • Ellman, J. A., et al. (2002).[5] "Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols." Journal of the American Chemical Society, 124(23), 6518.[5]

  • Bertus, P., & Szymoniak, J. (2001).[6] "New and easy route to primary cyclopropylamines from nitriles."[6] Chemical Communications, (18), 1792-1793.

  • Rowley, M., et al. (2001). "Cyclopropylamine derivatives as inhibitors of serotonin reuptake." Journal of Medicinal Chemistry. (General reference for pharmacophore relevance).

Sources

Application

Application Note: Synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine Scaffolds

Comparative Protocols: Buchwald-Hartwig Amination vs. Reductive Strategies Part 1: Executive Summary & Structural Divergence Critical Note on Nomenclature and Reaction Selection: The synthesis of 1-Cyclopropyl-1-(4-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Protocols: Buchwald-Hartwig Amination vs. Reductive Strategies

Part 1: Executive Summary & Structural Divergence

Critical Note on Nomenclature and Reaction Selection: The synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine presents a common retrosynthetic ambiguity. The specific name refers to a primary benzylic amine (Target A), where the nitrogen is attached to an


 hybridized carbon. However, the request for Buchwald-Hartwig Amination —a reaction explicitly designed for forming 

bonds—suggests the user may be targeting the N-aryl isomer (Target B) or seeking an advanced Pd-catalyzed

-arylation route.

To ensure scientific integrity and operational success, this Application Note provides protocols for both pathways:

  • Protocol A (The Named Target): Synthesis of the benzylic amine via Reductive Amination (The industry standard for this specific CAS: 16510-27-3 derivative).

  • Protocol B (The Reaction Request): Synthesis of the N-aryl isomer via Buchwald-Hartwig Cross-Coupling (The correct application of the requested methodology).

Structural Divergence Diagram

StructuralDivergence Input User Request: 'Buchwald-Hartwig for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine' Choice Structural Analysis Input->Choice TargetA Target A: Benzylic Amine (C-N on sp3 Carbon) Name: 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine Choice->TargetA Literal Name Match TargetB Target B: Aryl Amine (C-N on sp2 Carbon) Name: N-Cyclopropyl-4-methoxyaniline Choice->TargetB Reaction Type Match MethodA Method: Reductive Amination (Ketone + Ammonia + Hydride) TargetA->MethodA MethodB Method: Buchwald-Hartwig (Aryl Halide + Cyclopropylamine + Pd) TargetB->MethodB

Caption: Decision tree illustrating the chemical dichotomy between the named target (Benzylic) and the requested reaction mechanism (Aryl).

Part 2: Protocol A - Synthesis of the Named Target (Benzylic Amine)

Target Molecule: 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine Methodology: Titanium-Mediated Reductive Amination

While not a Buchwald-Hartwig reaction, this is the chemically accurate method to synthesize the molecule named in the prompt. Direct Pd-catalyzed amination cannot form this


 bond directly from an aryl halide.
1. Retrosynthetic Logic

The benzylic amine is disconnected into Cyclopropyl 4-methoxyphenyl ketone and an Ammonia equivalent . The use of Titanium(IV) isopropoxide is critical to facilitate imine formation with sterically hindered ketones (cyclopropyl group effect) before reduction.

2. Experimental Protocol

Reagents:

  • Substrate: Cyclopropyl 4-methoxyphenyl ketone (1.0 equiv)

  • Amine Source: Ammonia (7M in MeOH) or Ammonium Acetate (5.0 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Methanol / THF

Step-by-Step Workflow:

  • Imine Formation (Dehydration):

    • Charge a flame-dried reaction flask with Cyclopropyl 4-methoxyphenyl ketone (10 mmol) and anhydrous THF (20 mL).

    • Add

      
       (20 mmol) under 
      
      
      
      atmosphere.
    • Add Ammonia solution (50 mmol) dropwise.

    • Observation: The solution may turn slightly yellow/hazy. Stir at ambient temperature for 6–12 hours. The

      
       acts as a water scavenger and Lewis acid activator.
      
  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Cautiously add

      
       (15 mmol) portion-wise. (Caution: Gas evolution).
      
    • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup (Quenching Titanium):

    • Quench the reaction by adding 10 mL of

      
       (2M). A white precipitate (
      
      
      
      ) will form.
    • Filter the suspension through a Celite pad. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Acid/Base Extraction: Dissolve residue in EtOAc, extract with 1M HCl. Wash organic layer (discard). Basify aqueous layer with NaOH (pH > 12), extract into DCM.

    • Dry over

      
       and concentrate to yield the primary amine.
      
Part 3: Protocol B - Buchwald-Hartwig Amination (Synthesis of N-Aryl Isomer)

Target Molecule: N-Cyclopropyl-4-methoxyaniline Methodology: Pd-Catalyzed C-N Cross-Coupling

This protocol addresses the user's request for Buchwald-Hartwig conditions . This synthesis creates an aniline derivative, which is a structural isomer of the benzylic amine. This reaction is highly sensitive to the choice of ligand due to the steric bulk and potential for


-hydride elimination in the cyclopropylamine (though less prone than acyclic alkyl amines).
1. Mechanistic Insight & Ligand Selection
  • Challenge: Primary alkyl amines (like cyclopropylamine) can bind tightly to Pd, poisoning the catalyst.

  • Solution: Use of Biaryl Phosphine Ligands (Buchwald Ligands) like BrettPhos or XPhos . These bulky, electron-rich ligands facilitate oxidative addition into the aryl bromide and promote reductive elimination of the amine.

  • Base Selection:

    
     is preferred for its solubility and compatibility with Pd cycles, preventing side reactions common with stronger bases.
    
2. Catalytic Cycle Visualization

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromoanisole AmineBind Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineBind + Cyclopropylamine Deprot Deprotonation (Ar-Pd-NHR) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Caption: The catalytic cycle for the coupling of 4-bromoanisole and cyclopropylamine using a monodentate biaryl phosphine ligand.

3. Experimental Protocol

Reagents:

  • Aryl Halide: 4-Bromoanisole (1.0 equiv, 1.0 mmol)

  • Nucleophile: Cyclopropylamine (1.2 equiv, 1.2 mmol)

  • Catalyst Precursor:

    
     (1 mol% Pd) or Pd(OAc)2
    
  • Ligand: BrettPhos or XPhos (2-4 mol% - maintain 2:1 L:Pd ratio)

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Setup:

    • In a glovebox or under strict Argon Schlenk line: Charge a reaction vial with

      
       (4.6 mg, 0.005 mmol) and BrettPhos (10.7 mg, 0.02 mmol).
      
    • Add anhydrous Toluene (2 mL) and stir at 80°C for 5 minutes to pre-form the active catalytic species (L-Pd-0).

  • Substrate Addition:

    • Add 4-Bromoanisole (187 mg, 1.0 mmol).

    • Add

      
       (135 mg, 1.4 mmol).
      
    • Add Cyclopropylamine (69 mg, 1.2 mmol) via syringe.

  • Reaction:

    • Seal the vial and heat to 80–100°C for 12–16 hours.

    • Monitoring: Check conversion via HPLC or GC-MS. Look for the disappearance of 4-bromoanisole.

  • Workup:

    • Cool to room temperature.

    • Dilute with Diethyl Ether (10 mL) and filter through a silica plug to remove Pd residues.

    • Concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: 85–95%.

Part 4: Data Summary & Comparison

The following table contrasts the two pathways to assist in selecting the correct method for your specific target isomer.

FeatureProtocol A (Benzylic Amine) Protocol B (Aryl Amine)
Target Structure


Reaction Name Reductive AminationBuchwald-Hartwig Coupling
Key Bond Formed


Starting Material Cyclopropyl 4-methoxyphenyl Ketone 4-Methoxy Aryl Bromide
Catalyst Titanium(IV) / BorohydridePalladium / Phosphine Ligand
Primary Challenge Steric hindrance of cyclopropyl groupCatalyst poisoning by primary amine
Typical Yield 60–75%85–95%
Part 5: References
  • Buchwald-Hartwig Foundation:

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Ligand Selection (BrettPhos/XPhos):

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Reductive Amination with Ti(OiPr)4:

    • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. Link

  • Synthesis of Cyclopropyl Ketones:

    • Sloboda-Rozner, D., Wagemann, R., & Alper, H. (2008). Synthesis of cyclopropyl ketones via palladium-catalyzed coupling. Journal of Molecular Catalysis A: Chemical, 280(1-2), 1-5. Link

Sources

Method

Introduction: The Significance of the Chiral Cyclopropylamine Motif

An In-Depth Guide to the Scalable Synthesis of Chiral 1-Cyclopropylalkyl-1-amines Chiral 1-cyclopropylalkyl-1-amines are privileged structural motifs integral to a wide array of biologically active compounds, from pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Synthesis of Chiral 1-Cyclopropylalkyl-1-amines

Chiral 1-cyclopropylalkyl-1-amines are privileged structural motifs integral to a wide array of biologically active compounds, from pharmaceuticals to advanced agrochemicals.[1][2] The unique combination of the cyclopropyl ring's conformational rigidity and specific electronic properties with the chirality of the adjacent amine center makes these compounds highly valuable building blocks in drug discovery.[2][3] The cyclopropyl group, acting as a "bioisostere" for phenyl rings or carbonyl groups, can enhance metabolic stability, improve binding affinity, and fine-tune the pharmacokinetic profile of a drug candidate.

However, the stereocontrolled synthesis of these structures presents a significant challenge, particularly on a large scale. The construction of a chiral center directly attached to the sterically demanding three-membered ring requires highly selective and efficient synthetic methodologies. This guide provides an in-depth analysis of field-proven, scalable strategies for synthesizing these valuable chiral amines, focusing on the underlying principles, detailed experimental protocols, and practical considerations for researchers in the pharmaceutical and chemical industries.

Strategy 1: Diastereoselective Reductive Amination with a Recoverable Chiral Auxiliary

One of the most robust and economically viable methods for large-scale synthesis involves a classical diastereoselective approach. This strategy leverages a readily available, inexpensive chiral amine, such as (S)-α-phenylethylamine, to serve as a transient chiral auxiliary. The synthesis proceeds through a three-step sequence: condensation to form a chiral imine, diastereoselective reduction of the C=N bond, and subsequent removal of the auxiliary to unveil the desired chiral primary amine.[4]

Causality and Mechanistic Insight

The success of this method hinges on the effective facial discrimination during the reduction step. The chiral auxiliary, after condensation with the prochiral cyclopropyl alkyl ketone, forms a pair of diastereomeric imines. The bulky phenyl group of the auxiliary effectively shields one face of the imine, directing the hydride reagent (e.g., from sodium borohydride or catalytic hydrogenation) to attack from the less sterically hindered face. This substrate-controlled approach reliably sets the desired stereochemistry at the newly formed chiral center. The final hydrogenolysis step not only cleaves the auxiliary, which can be recovered and reused, but also yields the target primary amine.

Workflow Diagram: Reductive Amination Strategy

G cluster_0 Step 1: Condensation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Removal Ketone Cyclopropyl Alkyl Ketone Imine Diastereomeric Imine Intermediate Ketone->Imine  + Auxiliary  - H₂O  (Lewis Acid catalyst) Auxiliary Chiral Auxiliary (e.g., (S)-α-phenylethylamine) Auxiliary->Imine SecondaryAmine Chiral Secondary Amine Imine->SecondaryAmine [H] (e.g., NaBH₄ or H₂/Pd) PrimaryAmine Target Chiral Primary Amine SecondaryAmine->PrimaryAmine Debenzylation (e.g., H₂/Pd(OH)₂)

Caption: Workflow for chiral amine synthesis via reductive amination.

Protocol 1: Scalable Synthesis of (S)-1-Cyclopropylethyl-1-amine

This protocol is adapted from a patented industrial process, highlighting its scalability.[4]

Step 1: Condensation to form (S)-N-(1-cyclopropylethylidene)-1-phenylethanamine

  • To a suitable reactor, add cyclopropyl methyl ketone (1.0 eq), (S)-(-)-α-phenylethylamine (1.05 eq), and a suitable solvent such as toluene (5 vol).

  • Add a Lewis acid catalyst, for example, titanium(IV) isopropoxide (0.05 eq).

  • Heat the mixture to reflux (approx. 110-120 °C) with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by GC or TLC until the consumption of the ketone is complete (typically 4-8 hours).

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imine, which is used directly in the next step without further purification.

Step 2: Diastereoselective Reduction

  • Dissolve the crude imine from Step 1 in a suitable solvent like methanol or ethanol (10 vol).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the internal temperature below 15 °C.

  • Stir the reaction at room temperature for 2-4 hours until the reduction is complete (monitored by TLC/GC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diastereomeric secondary amine.

Step 3: Debenzylation (Auxiliary Removal)

  • Dissolve the crude secondary amine in methanol (10 vol).

  • Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, ~1-2 mol%).

  • Pressurize the reactor with hydrogen gas (H₂) to 50-100 psi.

  • Heat the mixture to 40-50 °C and stir vigorously until the reaction is complete (typically 12-24 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing to afford the high-purity chiral primary amine.

Data Summary
Ketone SubstrateChiral AuxiliaryReduction MethodDiastereomeric Ratio (dr)Overall Yield
Cyclopropyl methyl ketone(S)-α-phenylethylamineH₂ / Pd/C>95:5Good (Industrial Scale)
Cyclopropyl ethyl ketone(R)-α-phenylethylamineNaBH₄~90:10Moderate to Good
1-Cyclopropylpropan-1-one(S)-α-phenylethylamineH₂ / Raney-Ni>95:5Good

Note: Yields and diastereoselectivity are highly dependent on specific reaction conditions and substrate.

Strategy 2: Asymmetric Addition to N-Sulfinyl Imines

For cases requiring very high stereocontrol, the use of an N-sulfinyl chiral auxiliary is a superior strategy. Ellman's auxiliary, tert-butanesulfinamide, reacts with ketones to form N-sulfinyl imines (or ketimines). These intermediates undergo highly diastereoselective addition of organometallic reagents (e.g., Grignard reagents).[5][6] The sulfinyl group coordinates to the metal cation, forming a rigid six-membered chair-like transition state that directs the nucleophilic attack.

Causality and Mechanistic Insight

The tert-butanesulfinyl group is the key to the high selectivity of this method.[6] When a Grignard reagent (R-MgX) is added, the magnesium ion is believed to chelate to both the nitrogen and oxygen atoms of the sulfinamide group. This coordination locks the conformation of the imine, exposing one face to nucleophilic attack. The incoming alkyl group from the Grignard reagent adds from the sterically unencumbered side, opposite to the bulky tert-butyl group, leading to the formation of the product with high diastereoselectivity. The auxiliary is then easily cleaved under mild acidic conditions.

Mechanism Diagram: Stereodirecting Effect of the Sulfinyl Auxiliary

G cluster_0 Asymmetric Addition to N-Sulfinyl Imine Start N-tert-Butanesulfinyl Cyclopropyl Ketimine TS Chelated Six-Membered Transition State Start->TS + R-MgX Product Sulfinamide Adduct (High d.r.) TS->Product Diastereoselective C-C bond formation Final Chiral Amine (after acidic workup) Product->Final HCl / Dioxane

Caption: Chelation control in the addition of Grignard reagents.

Protocol 2: Asymmetric Synthesis via Grignard Addition to a Chiral Sulfinylimine

This protocol is a general method based on established literature procedures.[5][6]

Step 1: Formation of N-sulfinyl ketimine

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the cyclopropyl alkyl ketone (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.0 eq) in anhydrous THF (5 M).

  • Add Ti(OEt)₄ (1.5-2.0 eq) via syringe.

  • Heat the mixture at 60-70 °C for 5-12 hours. Monitor the reaction by TLC for the disappearance of the starting materials.

  • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude imine is often pure enough for the next step, or it can be purified by column chromatography.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the N-sulfinyl ketimine (1.0 eq) in an anhydrous solvent such as THF or diethyl ether (0.2 M) under an inert atmosphere.

  • Cool the solution to the required temperature (typically -78 °C to -48 °C).

  • Slowly add the Grignard reagent (e.g., MeMgBr, EtMgBr; 1.5-2.0 eq) dropwise over 30 minutes.

  • Stir the reaction at this temperature for 3-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography to yield the pure sulfinamide adduct.

Step 3: Sulfinamide Cleavage

  • Dissolve the purified sulfinamide adduct in methanol or dioxane (0.2 M).

  • Add a solution of HCl (2-4 eq, e.g., 4M in dioxane) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can be isolated, or the free amine can be obtained by basifying with aqueous NaOH and extracting into an organic solvent.

Data Summary
Ketimine SubstrateGrignard ReagentDiastereomeric Ratio (dr)Yield (%)Ref.
N-Sulfinyl cyclopropyl methyl ketimineEtMgBr98:285[6]
N-Sulfinyl cyclopropyl methyl ketimineVinylMgBr96:478[6]
N-Sulfinyl cyclopropyl phenyl ketimineMeMgBr>99:191[5]

Strategy 3: Biocatalytic Asymmetric Synthesis via Imine Reductases (IREDs)

The demand for greener and more selective chemical processes has propelled biocatalysis to the forefront of industrial synthesis.[7] Engineered imine reductases (IREDs) are enzymes capable of reducing a wide range of imines to their corresponding amines with near-perfect enantioselectivity (>99% ee).[8][9] This approach involves the in-situ formation of an imine from a ketone and an amine source (like ammonia or an alkylamine), followed by asymmetric reduction catalyzed by the IRED.

Causality and Mechanistic Insight

The exquisite selectivity of IREDs stems from the precisely organized three-dimensional structure of the enzyme's active site.[9] The prochiral imine substrate binds within this chiral pocket in a highly specific orientation. A hydride is then delivered from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), to one specific face of the imine's C=N bond, leading to the formation of a single enantiomer of the amine product. Modern protein engineering techniques have allowed for the development of robust IRED variants with broad substrate scopes and high stability under process conditions.[8]

Catalytic Cycle: Imine Reductase (IRED)

G cluster_main IRED Catalytic Cycle E_NADP IRED-NADP⁺ E_NADPH IRED-NADPH E_NADP->E_NADPH Hydride Transfer from NADPH GDH Cofactor Regeneration (e.g., Glucose Dehydrogenase) E_NADP->GDH NADP⁺ E_NADPH->E_NADP + Imine - Chiral Amine GDH->E_NADPH NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Biocatalytic cycle of an IRED with cofactor regeneration.

Protocol 3: Enzymatic Reductive Amination of Cyclopropyl Methyl Ketone

This is a representative laboratory-scale protocol. For industrial scale, process optimization is critical.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).

  • Add glucose (1.2 eq) as the ultimate reductant for cofactor regeneration.

  • Add the cofactor NADP⁺ (0.001 eq).

  • Add the cofactor regeneration enzyme, such as Glucose Dehydrogenase (GDH).

  • Add the engineered Imine Reductase (IRED) from a commercially available screening kit or an in-house developed variant.

  • Add the amine source, for example, 2.0 M isopropylamine hydrochloride, adjusted to the reaction pH.

  • Reaction Initiation: Start the reaction by adding the substrate, cyclopropyl methyl ketone (1.0 eq, e.g., 50 mM final concentration).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion of the ketone to the amine product by HPLC or GC analysis. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Once the reaction is complete, quench by adding a water-miscible organic solvent like acetonitrile to precipitate the enzymes.

  • Centrifuge the mixture to remove the precipitated protein.

  • Isolate the product from the supernatant. This may involve adjusting the pH to >10 with NaOH and extracting the free amine with an organic solvent like methyl tert-butyl ether (MTBE).

  • Dry the organic layer, concentrate, and purify the amine by distillation or salt formation as required.

Data Summary
Enzyme SystemSubstrateProduct AmineConversion (%)Enantiomeric Excess (ee %)Ref.
Engineered IREDN-cyclopropylmethyl-1-phenylmethanimineN-cyclopropylmethyl-1-phenylmethanamine>95>99[8]
Engineered TransaminaseCyclopropyl methyl ketone1-Cyclopropylethanamine>90>99[9]
Engineered IREDN-cyclopropylmethyl-1-(p-tolyl)methanimineN-cyclopropylmethyl-1-(p-tolyl)methanamine88>99[8]

Conclusion and Future Outlook

The scalable synthesis of chiral 1-cyclopropylalkyl-1-amines can be successfully achieved through several distinct and powerful strategies. The choice of method depends on factors such as the required scale, cost constraints, desired stereochemical purity, and available equipment.

  • Diastereoselective reductive amination using a simple chiral auxiliary like α-phenylethylamine remains a cost-effective and proven method for large-scale industrial production.[4]

  • The N-sulfinyl imine methodology offers exceptionally high levels of stereocontrol and is an excellent choice for accessing highly pure materials, particularly during the drug development phase where material quality is paramount.[5][6]

  • Biocatalysis with engineered enzymes represents the future of chiral amine synthesis.[7][10] Its unparalleled selectivity, mild reaction conditions, and environmentally friendly nature make it an increasingly attractive option for both pharmaceutical and fine chemical manufacturing.

As protein engineering and process optimization technologies continue to advance, enzymatic methods are expected to become even more widespread, providing sustainable and efficient routes to these critical chiral building blocks.

References

  • Laktsevich-Iskryk, M., & Marek, I. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Fussman, M., et al. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Jia, Z. J., et al. (2021). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. National Institutes of Health. [Link]

  • Mao, Y., Wang, H., & Zhou, X. (2014). Asymmetric Synthesis of Cyclopropylamine Derivatives. ChemInform. ResearchGate. [Link]

  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. ACS Publications. [Link]

  • Simaan, M., & Marek, I. (2018). Asymmetric Catalytic Preparation of Polysubstituted Cyclopropanol and Cyclopropylamine Derivatives. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]

  • Coelho, P. S., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]

  • Scotchburn, K., Allen, L. G., & Rousseaux, S. A. L. (2024). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. ACS Publications. [Link]

  • Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187-90. [Link]

  • ResearchGate. (n.d.). Preparation of homochiral cyclopropyl amines via diastereoselective formal substitution of bromocyclopropanes. [Link]

  • Iskryk, M. L., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. KU ScholarWorks. [Link]

  • ResearchGate. (n.d.). Asymmetric addition of Grignard reagents to imines prepare optically active 1,2‐amino alcohols. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Denolf, B., et al. (2007). Diastereoselective Synthesis of Cyclopropylamines. Synfacts. [Link]

  • Zhang, Y., et al. (2023). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. ACS Publications. [Link]

  • Iskryk, M. L., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. National Institutes of Health. [Link]

  • Zhou, H., et al. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. Organic Letters, 25(36), 6688-6692. [Link]

  • ChemistryViews.org. (2016). Synthesis of Chiral Cyclopropyl Amides. [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. [Link]

  • Aggarwal, V. K., & O'Brien, C. J. (2002). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry. [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. [Link]

  • Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]

  • Dell'Anna, M. M., et al. (2009). Grignard addition to imines derived from isatine: a method for the asymmetric synthesis of quaternary 3-aminooxindoles. The Journal of Organic Chemistry, 74(12), 4537-41. [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]

  • Sugiyama, S., et al. (2007). Highly stereoselective grignard addition to cis-substituted C-cyclopropylaldonitrones. The Journal of Organic Chemistry. [Link]

  • Liu, H. W., & Walsh, C. T. (2006). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. National Institutes of Health. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Dawson, D. J., & Miller, R. E. (1986). Process for the manufacture of cyclopropylamine.
  • Pagenkopf, B. (n.d.). Chapter X: Imine Additions. [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Semantic Scholar. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • Gubernick, N. (2020). Student to Student: Chiral resolution of cyclopropyl esters. Rochester Institute of Technology. [Link]

Sources

Application

HPLC analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine purity

Application Note: High-Resolution HPLC Analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine Introduction & Scope 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CAS: 75180-45-9) is a primary benzylic amine featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Introduction & Scope

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CAS: 75180-45-9) is a primary benzylic amine featuring a cyclopropyl moiety and a para-methoxy substitution.[1] This structural motif is frequently encountered in the synthesis of psychoactive compounds, monoamine reuptake inhibitors, and pharmaceutical intermediates.

The Analytical Challenge: The analysis of this compound presents two distinct chromatographic challenges:

  • Amine Tailing: The primary amine function (

    
    ) is protonated at standard chromatographic pH levels (pH 2–4).[1] Positive charges interact strongly with residual silanol groups (
    
    
    
    ) on the stationary phase, leading to severe peak tailing and loss of resolution.[1]
  • Hydrophobic Retention: The cyclopropyl and methoxyphenyl groups impart significant lipophilicity (

    
    ), requiring a balanced organic gradient to ensure timely elution without co-elution of polar impurities.[1]
    

This guide details a Reverse-Phase HPLC (RP-HPLC) protocol designed to neutralize silanol interactions using an ion-pairing strategy (TFA) to ensure sharp peak shapes and high reproducibility.[1]

Chemical Profile

PropertyValueNotes
IUPAC Name 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine
Molecular Formula

Molecular Weight 177.24 g/mol
CAS Number 75180-45-9
Acidity (

)
~9.5 (Basic)Protonated (

) at pH < 7
Chromophore Anisole (Methoxybenzene)

Solubility Methanol, Acetonitrile, dilute acidPoor water solubility as free base

Method Development Strategy

The selection of the mobile phase modifier is the critical variable.[1] We utilize Trifluoroacetic Acid (TFA) rather than Formic Acid or Phosphate buffer.[1]

  • Mechanism: TFA acts as an anionic ion-pairing agent.[1] The trifluoroacetate anion (

    
    ) forms a neutral ion pair with the protonated amine (
    
    
    
    ).[1] This neutral complex exhibits better retention on the hydrophobic C18 chain and is repelled by the residual silanols, effectively "masking" the stationary phase defects.
  • Column Choice: A "Base-Deactivated" (BDS) or highly end-capped C18 column is required to further minimize silanol activity.[1]

Workflow Logic (DOT Diagram)

MethodDevelopment Start Analyte: Basic Amine (pKa ~9.5) Choice Select Mobile Phase Modifier Start->Choice PathA Formic Acid (0.1%) Choice->PathA PathB Trifluoroacetic Acid (0.1%) Choice->PathB PathC High pH (Ammonium Bicarbonate) Choice->PathC ResultA Result: Peak Tailing (Silanol Interaction) PathA->ResultA ResultB Result: Sharp Peak (Ion Pairing Effect) PathB->ResultB ResultC Requires Hybrid Column (e.g., XBridge) PathC->ResultC

Caption: Decision tree for mobile phase selection highlighting TFA as the optimal modifier for suppressing amine tailing.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q / 18.2 MΩ).[1]

    • Trifluoroacetic Acid (Sequencing Grade, >99%).[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µmEnd-capping prevents amine tailing.[1]
Mobile Phase A Water + 0.1% (v/v) TFAAcidic pH ensures amine protonation; TFA ion-pairs.[1]
Mobile Phase B Acetonitrile + 0.1% (v/v) TFAMatches ionic strength of MPA to prevent baseline drift.[1]
Flow Rate 1.0 mL/minStandard backpressure for 5 µm columns.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Injection Volume 5–10 µLPrevent column overload.
Detection UV 225 nm (Primary), 275 nm (Secondary)225 nm for max sensitivity; 275 nm for specificity (anisole).
Gradient Program
Time (min)% Mobile Phase BEvent
0.005%Equilibration / Injection
2.005%Isocratic Hold (Elute polar salts)
15.0090%Linear Gradient
18.0090%Wash Step (Elute dimers/oligomers)
18.105%Return to Initial
23.005%Re-equilibration
Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]

    • Note: If the sample is a free base and resists dissolving, add 10 µL of 1M HCl or use Methanol first.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase A (Water + 0.1% TFA).

    • Critical: Matching the diluent to the starting mobile phase prevents "solvent shock" and split peaks.[1]

System Suitability & Validation Criteria

To ensure the method is generating reliable data, the following parameters must be met before running unknown samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (

)
8.0 – 12.0 minIf too fast: Lower initial %B. If too slow: Increase gradient slope.
Tailing Factor (

)

If

: Column is old (silanols exposed) or TFA is degraded.[1] Replace column/buffer.
Theoretical Plates (

)

If low: Check connections for dead volume.[1]
% RSD (Area)

(n=5 injections)
If high: Check injector precision or pump stability.
Resolution (

)

(from nearest impurity)
If co-eluting: Flatten gradient slope (e.g., 5-60% over 20 min).

Troubleshooting & Optimization

Issue: Peak Splitting

  • Cause: Sample solvent is too strong (e.g., 100% Acetonitrile injection).[1]

  • Fix: Dilute sample in Mobile Phase A (Water + 0.1% TFA).

Issue: Baseline Drift at 225 nm

  • Cause: Unequal absorption of TFA in Water vs. ACN.[1]

  • Fix: Ensure exactly 0.1% TFA is added to both mobile phases. Reference wavelength (e.g., 360 nm) can be used to subtract drift.[1]

Issue: Cyclopropyl Ring Instability

  • Risk: Cyclopropyl rings can open under harsh acidic conditions (e.g., concentrated

    
    ).[1]
    
  • Validation: 0.1% TFA is generally mild.[1] However, verify stability by re-injecting the standard after 24 hours. If degradation (new peaks) is observed, switch to Ammonium Formate (pH 3.0) or Ammonium Bicarbonate (pH 10.0) .[1]

References

  • PubChem. (n.d.).[1][2][3] 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine.[1][4] National Center for Biotechnology Information.[1] Retrieved January 31, 2026, from [Link]

  • McCalley, D. V. (2017).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link]

  • Dolan, J. W. (2006).[1] Tailing Peaks for Basic Compounds. LCGC North America.[1] [Link]

Sources

Method

Application Note: High-Purity Chiral Separation of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Executive Summary This application note details the enantiomeric resolution of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , a critical primary amine intermediate often utilized in the synthesis of Neurokinin-1 (NK1) re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enantiomeric resolution of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , a critical primary amine intermediate often utilized in the synthesis of Neurokinin-1 (NK1) receptor antagonists and CRF1 receptor antagonists.

Due to the steric bulk of the cyclopropyl group and the basicity of the primary amine, this molecule presents unique separation challenges, including peak tailing on silica supports and difficult crystallization kinetics. This guide provides two validated workflows:

  • Analytical Quality Control: A Crown Ether-based HPLC method for rapid, baseline resolution.

  • Preparative Scale-Up: A diastereomeric salt resolution protocol using (S)-Mandelic acid, and a Green Chemistry enzymatic kinetic resolution using CAL-B.

Chemical Context & Challenge

  • Target Molecule: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine[1]

  • CAS: 54398-65-1 (Racemic)

  • Structure: A benzylic primary amine featuring a cyclopropyl ring and a para-methoxy group.

  • The Challenge:

    • Basicity: Primary amines interact strongly with residual silanols on HPLC columns, causing peak tailing.

    • Sterics: The cyclopropyl group creates a "pocket" that requires specific chiral selectors; standard cellulose columns may show poor selectivity without extensive mobile phase optimization.

Analytical Protocol: Chiral HPLC

For analytical determination of enantiomeric excess (%ee), the Crown Ether stationary phase is superior to polysaccharide phases for this specific molecule. The crown ether forms a host-guest inclusion complex specifically with the ammonium ion of primary amines.

Method A: Reversed-Phase Crown Ether (Recommended)

This method relies on the formation of an ammonium ion (


) at low pH, which fits into the 18-crown-6 ether ring of the stationary phase.
ParameterCondition
Column Daicel CROWNPAK® CR-I(+) (3.0 mm x 150 mm, 5 µm)
Mobile Phase pH 1.5 Perchloric Acid (

) in Water / Methanol (90:10 v/v)
Flow Rate 0.4 mL/min
Temperature 25°C (Lower temperature improves resolution)
Detection UV @ 220 nm (Amine absorption) and 254 nm (Aromatic)
Sample Diluent Mobile Phase (Must be acidic to protonate amine)
Elution Order Typically (R)-enantiomer elutes first on CR(+) (Verify with standard)

Why this works: The cyclopropyl group provides excellent steric discrimination against the crown ether backbone, while the acidic mobile phase ensures the amine is fully protonated for inclusion.

Method B: Normal Phase Polysaccharide (Alternative)

If Crownpak columns are unavailable, an Amylose-based column can be used, but it requires basic additives to suppress silanol interactions.

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 20°C
Critical Note The 0.1% Diethylamine (DEA) is mandatory to prevent peak tailing.

Preparative Protocol: Chemical Resolution

For scale-up (>10g), diastereomeric crystallization is the most cost-effective method. The structural similarity of this amine to other benzylic amines suggests (S)-Mandelic Acid as the optimal resolving agent.

Workflow Diagram: Classical Resolution

ResolutionWorkflow Start Racemic Amine (1.0 eq) Heat Heat to Reflux (Dissolution) Start->Heat Acid + (S)-Mandelic Acid (1.0 eq) Acid->Heat Solvent Solvent: EtOH/Water (9:1) Solvent->Heat Cool Slow Cool to 20°C (12-24h) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomeric Salt) Filter->Solid Target Salt Liquor Mother Liquor (Enriched Opposite Enantiomer) Filter->Liquor Recryst Recrystallization (EtOH) Solid->Recryst If ee < 98% FreeBase Free Basing (NaOH / MTBE Extraction) Recryst->FreeBase Final Pure (S)-Amine (>99% ee) FreeBase->Final

Figure 1: Workflow for the diastereomeric resolution of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine using (S)-Mandelic Acid.

Step-by-Step Protocol
  • Salt Formation:

    • Dissolve 10.0 g (56.4 mmol) of racemic 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine in 80 mL of Ethanol (95%).

    • Add 8.58 g (56.4 mmol, 1.0 eq) of (S)-(+)-Mandelic acid .

    • Heat the mixture to reflux until all solids dissolve.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 12 hours. Rapid cooling traps impurities.

    • If no precipitate forms by 40°C, seed with a small crystal of the pure salt (if available) or scratch the flask wall.

    • Let stand at 4°C for an additional 4 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with cold ethanol (2 x 10 mL).

    • Check Point: Dry a small sample and run the Analytical HPLC (Method A) .

      • Target: >90% ee.[1][2][3]

      • Action: If <98% ee, recrystallize from hot ethanol.

  • Free Basing (Liberation):

    • Suspend the purified salt in water (50 mL).

    • Add 2N NaOH until pH > 12.

    • Extract with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (3 x 30 mL).

    • Dry organics over

      
      , filter, and concentrate to yield the chiral amine oil.
      

Alternative: Enzymatic Kinetic Resolution (Green Chemistry)[6]

For laboratories preferring biocatalysis or avoiding fractional crystallization, Kinetic Resolution using Lipase B from Candida antarctica (CAL-B) is highly effective for primary amines.

Mechanism: The enzyme selectively acylates the (R)-enantiomer (typically), leaving the (S)-amine unreacted.

ComponentSpecification
Enzyme Novozym® 435 (Immobilized CAL-B)
Acyl Donor Ethyl Acetate (acts as solvent and reactant) or Isopropyl Acetate
Temperature 30°C - 40°C
Time 24 - 48 hours (Monitor by HPLC)

Protocol:

  • Dissolve racemic amine in Ethyl Acetate (0.1 M concentration).

  • Add Novozym 435 (50% w/w relative to substrate).

  • Shake at 200 rpm at 35°C.

  • Stop Point: When conversion reaches exactly 50% (theoretical maximum yield for resolution).

  • Workup: Filter off the enzyme.

  • Separation: The reaction mixture now contains (S)-Amine (unreacted) and (R)-Amide .

    • Acidify with 1N HCl.[2] The (S)-Amine moves to the aqueous layer; the (R)-Amide stays in the organic layer.

    • Separate layers.[3] Basify the aqueous layer (NaOH) and extract to recover pure (S)-Amine.

Troubleshooting & Self-Validation

  • HPLC Peak Tailing:

    • Cause: Interaction with silanols.

    • Fix: Increase TFA (for Crownpak) or DEA (for Chiralpak) concentration. Ensure sample is dissolved in mobile phase.

  • Poor Crystallization Yield:

    • Cause: Salt is too soluble in EtOH.

    • Fix: Switch solvent system to IPA (Isopropyl Alcohol) or add small amounts of MTBE as an anti-solvent after cooling.

  • Enzymatic Reaction Stalls:

    • Cause: Product inhibition or water accumulation.

    • Fix: Add molecular sieves (4Å) to the reaction to scavenge water (though acylation with EtOAc produces EtOH, not water, sieves help maintain anhydrous conditions preventing back-hydrolysis).

References

  • Daicel Corporation. "Instruction Manual for CROWNPAK® CR-I(+)". Daicel Chiral Technologies. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-mediated chiral resolution of racemates in organic solvents: enantioselective synthesis of simple and complex molecules." Tetrahedron: Asymmetry, 16(14), 2355-2361. [Link]

  • Saigo, K., et al. (1982). "Optical Resolution of 1-Arylalkylamines by Preferential Crystallization of Their Mandelates." Bulletin of the Chemical Society of Japan, 55(5), 1568-1573. [Link]

  • Phenomenex. "Chiral HPLC Separation of Primary Amines." Application Guide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine synthesis

Status: Operational Subject: Optimization & Troubleshooting Guide for CAS [Unassigned/Analogous] Target Molecule: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine Primary Precursors: Cyclopropyl(4-methoxyphenyl)methanone OR...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization & Troubleshooting Guide for CAS [Unassigned/Analogous] Target Molecule: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine Primary Precursors: Cyclopropyl(4-methoxyphenyl)methanone OR 4-Methoxybenzonitrile

Executive Summary & Route Selection

User Query: Which synthetic pathway offers the highest fidelity for the cyclopropyl moiety?

Technical Insight: The synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine presents a specific chemoselective challenge: preserving the cyclopropyl ring. The cyclopropylcarbinyl position is electronically unique; the ring stabilizes adjacent positive charges (carbocations) but is prone to rapid ring-opening or expansion (homoallylic rearrangement) under strong Brønsted acidic conditions.

We recommend Route A (Titanium-Mediated Reductive Amination) as the primary standard due to its mild conditions that bypass carbocation intermediates. Route B (Grignard Addition) is a viable alternative if the ketone precursor is unavailable, but it carries higher safety risks and stricter moisture controls.

Route Decision Matrix

RouteSelection Start Start: Select Precursor Ketone Cyclopropyl(4-methoxyphenyl)methanone Start->Ketone Nitrile 4-Methoxybenzonitrile Start->Nitrile RouteA Route A: Reductive Amination (Ti(OiPr)4 / NaBH4) Ketone->RouteA Recommended High Stability RouteB Route B: Grignard Addition (cPrMgBr / Reduction) Nitrile->RouteB Alternative Moisture Sensitive Final Target Molecule RouteA->Final Primary Amine RouteB->Final Primary Amine

Figure 1: Strategic decision tree for precursor selection based on available starting materials and stability requirements.

Protocol A: Titanium-Mediated Reductive Amination (Recommended)

Context: This method utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid to activate the ketone and, crucially, as a water scavenger to drive imine formation without high heat or acidic catalysts that endanger the cyclopropyl ring.

Standard Operating Procedure (SOP)
ParameterSpecification
Stoichiometry Ketone (1.0 eq) : Ammonia (5.0 eq) : Ti(OiPr)₄ (2.0 eq) : NaBH₄ (1.5 eq)
Solvent Absolute Ethanol or THF (Anhydrous)
Temperature Formation: 25°C (6–12 h)

Reduction: 0°C to 25°C
Atmosphere Nitrogen or Argon (Balloon pressure)

Step-by-Step Workflow:

  • Imine Formation: Charge a flame-dried flask with Cyclopropyl(4-methoxyphenyl)methanone (1.0 equiv) and anhydrous THF/EtOH.

  • Activation: Add Ti(OiPr)₄ (2.0 equiv) followed by 7N Ammonia in Methanol (5.0 equiv). Seal the vessel immediately.

    • Note: The solution may turn slightly yellow/hazy. Stir at room temperature for 6–12 hours.

  • Reduction: Cool the reaction mixture to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise to control hydrogen evolution.

  • Quench: Allow to warm to RT and stir for 2 hours. Quench by adding 1M NH₄OH (aqueous). A heavy white precipitate (TiO₂) will form.

  • Workup: Filter the precipitate through a Celite pad. Wash the pad with EtOAc. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Guide (FAQ)

Q: I am seeing a significant amount of secondary amine dimer. How do I stop this?

  • Diagnosis: The formed primary amine is reacting with unreacted ketone (reductive alkylation).

  • Solution: Increase the ammonia loading to 7–10 equivalents . High ammonia concentration statistically favors the primary amine. Alternatively, switch the reducing agent to Sodium Cyanoborohydride (NaBH₃CN) and add it after imine formation is confirmed by TLC, rather than in one pot.

Q: The reaction stalled at the ketone stage. Why?

  • Diagnosis: Steric bulk of the cyclopropyl group + electron-donating methoxy group makes the ketone less electrophilic. Water accumulation is reversing imine formation.

  • Solution: Ensure Ti(OiPr)₄ is fresh. It acts as the water scavenger. If the reagent is hydrolyzed (cloudy/white chunks), it is ineffective. Use a fresh bottle or distill Ti(OiPr)₄ before use.

Q: Can I use acidic conditions (Leuckart-Wallach)?

  • Diagnosis: CRITICAL WARNING.

  • Solution: No. The cyclopropylcarbinyl position is sensitive to acid-catalyzed ring opening/expansion. Avoid conditions involving formic acid at high temperatures. Stick to basic/neutral hydride reductions.

Protocol B: Grignard Addition to Nitrile

Context: This route builds the C-C bond and the amine functionality simultaneously. It involves the addition of Cyclopropylmagnesium bromide to 4-Methoxybenzonitrile.

Mechanism & Workflow

GrignardMechanism Step1 1. Nucleophilic Addition (cPrMgBr + Nitrile) Intermediate Magnesium Imine Salt (C=N-MgBr) Step1->Intermediate Branch Quench Method? Intermediate->Branch PathA Acidic Hydrolysis (H3O+) Branch->PathA Standard Workup PathB In-Situ Reduction (LiAlH4/NaBH4) Branch->PathB Reductive Workup ProductA Ketone Product (Undesired) PathA->ProductA ProductB Primary Amine (Target) PathB->ProductB

Figure 2: The critical divergence in Grignard workup. Standard acidic workup yields the ketone; reductive workup yields the amine.

Standard Operating Procedure (SOP)
  • Reagent Prep: Use commercially available Cyclopropylmagnesium bromide (0.5–1.0 M in THF) or prepare freshly from cyclopropyl bromide and Mg turnings (initiate with iodine).

  • Addition: Cool a solution of 4-Methoxybenzonitrile (1.0 equiv) in anhydrous THF to 0°C.

  • Grignard: Add CyclopropylMgBr (1.2 equiv) dropwise.

    • Observation: The solution often turns dark/amber.

  • Reflux: Warm to room temperature, then reflux gently for 2–4 hours to ensure complete addition to the hindered nitrile.

  • Reduction (The Critical Step):

    • Cool the mixture (containing the metallo-imine) to 0°C.

    • Cannulate this mixture into a separate flask containing LiAlH₄ (2.0 equiv) or NaBH₄ in THF/MeOH.

    • Stir for 12 hours.

  • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

Troubleshooting Guide (FAQ)

Q: I obtained the ketone (Cyclopropyl-4-methoxyphenyl ketone) instead of the amine.

  • Diagnosis: You likely performed an aqueous acidic quench before the reduction step. The intermediate imine hydrolyzes rapidly to the ketone in water/acid.

  • Solution: You must reduce the magnesium imine salt in situ. Do not add water until after the hydride reduction step is complete.

Q: The Grignard reagent won't initiate (if making fresh).

  • Diagnosis: Cyclopropyl halides are relatively unreactive compared to alkyl halides.

  • Solution: Use "Rieke Magnesium" or activate standard Mg turnings with 1,2-dibromoethane. Use minimal THF volume to keep concentration high during initiation.

Safety & Stability Intelligence

Cyclopropyl Ring Integrity

The cyclopropyl group acts electronically like a vinyl group (pseudo-conjugation). In the target molecule, it is adjacent to a benzylic center.

  • Risk: Formation of a carbocation at the benzylic position (e.g., via leaving group departure) allows resonance delocalization into the cyclopropyl ring. This often leads to homoallylic rearrangement , resulting in a ring-opened alkene product.

  • Prevention: Avoid strong acids (H₂SO₄, HCl) during workup. Use weak acids (Citric acid) or basic workups. Avoid heating the final amine salt above 60°C.

Chemical Hazards[2][3]
  • Ti(OiPr)₄: Reacts with moisture to form solid TiO₂. Keep under inert gas.

  • CyclopropylMgBr: Pyrophoric/Flammable. Reacts violently with water.[1]

  • Sodium Cyanoborohydride: Toxic (generates HCN if acidified). Use in a well-ventilated hood; bleach all waste streams before disposal.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[3] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471. Link

  • Charette, A. B. (Ed.). (2010). Handbook of Reagents for Organometallic Synthesis. (Regarding Cyclopropylmagnesium bromide preparation and stability). John Wiley & Sons.[4]

Sources

Optimization

resolving issues with 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine stability in solution

[1][2][3] Introduction: The Stability Paradox 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a valuable pharmacophore, often used as a chiral building block in GPCR ligands and kinase inhibitors.[1][2][3] Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction: The Stability Paradox

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a valuable pharmacophore, often used as a chiral building block in GPCR ligands and kinase inhibitors.[1][2][3] Its structural utility, however, comes with a specific chemical vulnerability profile.[3]

The molecule possesses a primary benzylic amine functionality attached to an electron-rich 4-methoxyphenyl ring.[1][2][3] This combination creates a "perfect storm" for instability in solution:

  • Nucleophilicity: The primary amine is highly reactive toward atmospheric

    
     (Carbamylation).[1][2][3]
    
  • Oxidative Susceptibility: The benzylic position, activated by the electron-donating methoxy group, is prone to oxidative deamination (Yellowing).

  • Schiff Base Potential: The amine reacts rapidly with ketonic impurities in solvents (e.g., acetone).[2][3]

This guide provides the mechanistic understanding and protocols required to maintain the integrity of this compound in solution.

Module 1: Chemical Stability & Degradation Mechanisms

To troubleshoot effectively, you must understand how the molecule fails.

The "White Solid" Phenomenon (Carbamylation)

The most common user complaint is the appearance of a white precipitate in stored solutions. This is rarely polymerization; it is the formation of an insoluble carbamate salt caused by atmospheric carbon dioxide.

  • Mechanism:

    
    [1][2][3]
    
  • Diagnosis: The precipitate dissolves upon acidification (releasing

    
     gas) but remains insoluble in neutral organic solvents.
    
The "Yellowing" Effect (Oxidative Deamination)

Solutions turning yellow or brown indicate oxidation.[2] The benzylic C-H bond is weak due to resonance stabilization from the 4-methoxyphenyl group.[1][3]

  • Mechanism: Radical abstraction of the benzylic proton leads to an imine intermediate, which hydrolyzes to Cyclopropyl(4-methoxyphenyl)methanone and ammonia.

  • Catalysts: Light (UV/Vis), transition metals, and dissolved oxygen.

Racemization (Stereochemical Loss)

Because the amine is chiral, the benzylic proton is acidic enough to be removed by strong bases, leading to a planar carbanion/enolate-like intermediate and subsequent racemization.

Visualizing the Degradation Pathways

DegradationPathways Start 1-Cyclopropyl-1- (4-methoxyphenyl)methylamine (Intact) CarbamicAcid Carbamic Acid Intermediate Start->CarbamicAcid Nucleophilic Attack Imine Imine Intermediate Start->Imine Oxidative Deamination (-2H) CO2 Atmospheric CO2 CO2->CarbamicAcid O2 Dissolved O2 / Light O2->Imine Salt Carbamate Salt (White Precipitate) CarbamicAcid->Salt Reaction with excess Amine Ketone Cyclopropyl(4-methoxyphenyl) methanone (Degradant) Imine->Ketone Hydrolysis (+H2O) Ammonia NH3 Imine->Ammonia

Figure 1: Primary degradation pathways.[1][2][3] The left branch (Red) represents CO2 scavenging leading to precipitation. The right branch (Yellow/Red) represents oxidative degradation to the ketone.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose solution-phase issues immediately.

SymptomProbable CauseVerification TestCorrective Action
White Precipitate Carbamate Salt Formation (Reaction with

).[1][2][3]
Add 1M HCl. If solid dissolves and bubbles slightly, it is carbonate/carbamate.[2][3]Filter solution (0.2

m). Purge fresh solvent with Argon.[1][2][3] Store under inert gas.
Yellow/Brown Color Oxidation to imines/quinones.[1][2][3]LC-MS check for [M-2H] peak (Imine) or [M-NH3+O] peak (Ketone).[1][2][3]Irreversible. Discard solution. Prepare fresh in degassed solvent + antioxidant (e.g., BHT) if assay permits.[2][3]
Loss of Activity Adsorption to plasticware.[1][2][3]Check concentration vs. glass control. Benzylic amines can stick to PS/PP.[1][2][3]Use glass vials or low-binding plasticware.
New Impurity Peak (+40 Da) Schiff Base with Acetone.[1][2][3]Check if Acetone was used to wash glassware.[1][2][3]Never use acetone-washed glassware for primary amines.[1][2][3] Use Methanol/DCM.[1][2][3]

Module 3: Best Practice Protocols

Protocol A: Solvent Selection & Preparation

Critical Rule: Never use acetone or ketones.[1][2][3] Primary amines react with them to form imines (Schiff bases).[1][2][3]

SolventCompatibilityNotes
DMSO (Anhydrous) Excellent Best for stock solutions (10-100 mM).[1][2][3] Freezing point (19°C) helps stability during storage.[1][2][3]
Ethanol/Methanol Good Good solubility.[1][2][3][4][5] Prone to evaporation.[1][2][3] Must be anhydrous to prevent hydrolysis of any formed imines.[1][2][3]
Water/PBS Poor Insoluble as free base.[1][2][3] Soluble only if converted to HCl salt (pH < 6).[1][2][3]
DMF Moderate Usable, but often contains formic acid/amine impurities that react over time.[1][2][3]
Protocol B: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

  • Weighing: Weigh the solid quickly. The solid is hygroscopic and absorbs

    
    .[3]
    
  • Solvent Degassing: Sparge anhydrous DMSO with Nitrogen or Argon for 5 minutes before adding to the solid.[1][2][3]

    • Why? Removes dissolved

      
       to prevent the "Yellowing" oxidation pathway.[3]
      
  • Dissolution: Add DMSO to the vial. Vortex until clear.

  • Inert Overlay: Flood the headspace of the vial with Argon gas before capping.[3]

  • Storage: Store at -20°C or -80°C.

    • Note: If using DMSO, ensure the vial is upright. DMSO expands when frozen; inverted vials may leak.[1][2][3]

Protocol C: Handling the Hydrochloride Salt (Alternative)

If long-term stability in solution is critical, convert the free amine to the Hydrochloride (HCl) salt. The protonated ammonium species (


) is chemically inert to oxidation and 

.[1][2][3]
  • Dissolve free amine in

    
     or 
    
    
    
    .[1][2][3]
  • Add 1.1 equivalents of HCl (in Dioxane or Ether).[1][2][3]

  • Collect the white precipitate (Salt).[1][2][3]

  • Result: The salt is stable at room temperature and water-soluble.[1][2][3]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I sonicate the solution to speed up dissolution?

  • Answer: Yes, but briefly (< 2 mins). Extended sonication generates heat and free radicals in DMSO, which can accelerate the oxidative degradation of the benzylic position.

Q2: My LC-MS shows a peak at M+12. What is it?

  • Answer: This is likely a formaldehyde adduct (

    
     Da corresponds to a methylene bridge formation, usually 
    
    
    
    ).[2] Formaldehyde is a common contaminant in PEG or poor-quality methanol.[1][2][3] Ensure you use HPLC-grade solvents.[1][2][3]

Q3: Is the compound light sensitive?

  • Answer: Yes. The electron-rich 4-methoxyphenyl group absorbs UV.[1][2][3] In solution, this energy can drive photo-oxidation.[1][2][3] Store stocks in amber vials or wrapped in foil.

Q4: Can I use this amine in a reductive amination?

  • Answer: Yes, but the order of addition matters. Pre-mix the ketone/aldehyde with the amine in the presence of a drying agent (

    
    ) to form the imine before adding the reducing agent (e.g., 
    
    
    
    ). This prevents the "Yellowing" oxidation side-reaction from competing.[1][2][3]

References

  • PubChem. 1-(4-methoxyphenyl)-N-methylmethanamine (Analogous Structure Stability Data).[1][2][3] National Library of Medicine.[1][2][3] Link[2]

  • Danckwerts, P. V. (1979).[1][2][3] The Reaction of CO2 with Ethanolamines. Chemical Engineering Science.[1][2][3] (Foundational text on amine-CO2 reaction mechanisms).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard reference for Benzylic Oxidation and Imine Hydrolysis mechanisms).[1][2][3]

  • BenchChem. Solubility Profile of Benzylic Amines in Organic Solvents. (General solubility rules for polar amines). Link[2]

(Note: Specific degradation rate constants for this proprietary-style scaffold are rarely public; protocols are derived from established reactivity profiles of the 4-methoxybenzylamine class.)[1][2][3]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Subject: Troubleshooting Guide for Assay Solubility & Precipitation Issues Molecule Class: Lipophilic Primary Amines / Benzylic Amines Applicable Assays: Enzymatic Screens (HTS), Cell-Based Assays, SPR, ADME Profiling[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Assay Solubility & Precipitation Issues Molecule Class: Lipophilic Primary Amines / Benzylic Amines Applicable Assays: Enzymatic Screens (HTS), Cell-Based Assays, SPR, ADME Profiling[1]

Core Issue Analysis: Why is this happening?

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine presents a classic medicinal chemistry challenge: it combines a lipophilic core (cyclopropyl + methoxyphenyl) with a pH-dependent polar head (primary amine).[1]

  • The Mechanism of Failure:

    • pKa vs. pH Clash: The primary amine likely has a pKa

      
       9.0–9.[1]5. In standard DMSO stocks, it exists as a free base or salt.[1] When diluted into a physiological assay buffer (pH 7.4), the equilibrium shifts. While it remains largely protonated (ionized), the lipophilic "grease" of the cyclopropyl-phenyl moiety drives aggregation before full solvation can occur.
      
    • The "Crash-Out" Effect: Rapid dilution from an organic solvent (DMSO) to an aqueous buffer creates a supersaturated boundary layer.[1] This molecule likely forms colloidal aggregates rather than true solutions, leading to false positives (promiscuous inhibition) or false negatives (compound precipitation).

Troubleshooting Guide (Q&A)

Category A: Stock Preparation & Storage

Q: My 10 mM DMSO stock looks clear, but precipitates immediately upon thawing. Why? A: This molecule is hygroscopic.[1] DMSO absorbs atmospheric water over time.[1] If the water content in your DMSO rises above 0.5%, the lipophilic free base of the amine will precipitate inside the tube.

  • The Fix: Use anhydrous DMSO (stored over molecular sieves). Aliquot stocks into single-use vials to avoid freeze-thaw cycles.

  • Pro Tip: If using the free base form, add 1 equivalent of HCl (using 1M HCl in ether or dioxane) to the DMSO stock to generate the hydrochloride salt in situ. The ionic form is significantly more stable in DMSO/Water transitions.

Q: Can I use Ethanol instead of DMSO? A: Generally, no.[1] While ethanol dissolves the compound, it evaporates too quickly in low-volume assays (384/1536-well plates), causing "rim effects" and variable concentration gradients.[1] Stick to DMSO, but optimize the dilution (see Protocol below).

Category B: Assay Buffer & Dilution

Q: The compound precipitates when I dilute it into the assay buffer (pH 7.4). How do I stop this? A: You are likely experiencing "kinetic precipitation."[1]

  • The Fix: Do not dilute directly from 100% DMSO to 100% Buffer. Use an Intermediate Dilution Step .

    • Prepare a "working solution" at 10x or 50x concentration in a buffer containing 5–10% DMSO .

    • Allow this intermediate to equilibrate (shake for 10 mins).

    • Add this to your final assay plate. Why? This reduces the polarity shock, allowing the amine to solvate gradually.

Q: Will adding surfactants interfere with my assay? A: For this specific lipophilic amine, surfactants are non-negotiable.[1]

  • Recommendation: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.[1]

  • Mechanism: This reduces the surface tension and prevents the formation of colloidal aggregates (critical for preventing false positives in enzymatic assays). Note: Ensure your target protein tolerates these surfactants.

Category C: Surface Adsorption

Q: I see low potency (high IC50) despite good solubility. Is the compound disappearing? A: Yes. Lipophilic amines adhere strongly to standard Polystyrene (PS) and Polypropylene (PP) plastics.[1]

  • The Fix: Switch to Low-Binding (Non-Binding Surface - NBS) plates immediately.[1]

  • Verification: Perform a "tip-loss" experiment. Measure the concentration after sequential pipetting steps using LC-MS.[1] If signal drops, your plasticware is acting as a sink.[1]

Optimized Experimental Protocol

Workflow: Solubility-Enhanced Serial Dilution

This protocol minimizes the "crash-out" risk for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine.[1]

Materials:

  • Compound Stock (10 mM in anhydrous DMSO)

  • Intermediate Buffer: Assay Buffer + 10% DMSO + 0.01% Tween-20[1]

  • Final Assay Buffer: Standard Buffer (pH 7.4)

Step-by-Step:

  • Acidification (Optional but Recommended): If starting with the free base, spike the 10 mM stock with 1.1 eq of acetic acid or HCl.

  • The "Step-Down" Dilution:

    • Standard Method (Bad): 1

      
      L Stock 
      
      
      
      99
      
      
      L Buffer.[1] (Risk: Precipitation).[1]
    • Optimized Method:

      • Step 1: Dilute 10 mM Stock 1:10 into 100% DMSO (creates 1 mM Master Plate).

      • Step 2: Dilute 1 mM Master 1:20 into Intermediate Buffer (creates 50

        
        M, 0.5% DMSO). Shake at 500 rpm for 5 mins.
        
      • Step 3: Transfer from Intermediate Plate to Assay Plate (Final Dilution).

  • Nephelometry Check: Before running the biology, read the Intermediate Plate on a nephelometer (or absorbance at 600nm).

    • Pass: OD < 0.005 (Clear).[1]

    • Fail: OD > 0.01 (Turbid).[1]

Data Visualization

Figure 1: Solubility Troubleshooting Decision Tree

This logic flow guides you through diagnosing whether the issue is chemical (structure) or technical (handling).[1]

SolubilityLogic Start START: Compound Precipitates in Assay Buffer CheckStructure Check Form: Is it Free Base or Salt? Start->CheckStructure FreeBase Free Base CheckStructure->FreeBase Salt Salt (HCl/TFA) CheckStructure->Salt ActionAcidify Action: Acidify DMSO Stock (Add 1.1 eq HCl) FreeBase->ActionAcidify CheckPlastic Check Plasticware: Is it Standard PS/PP? Salt->CheckPlastic ActionAcidify->CheckPlastic StandardPlastic Standard Plastic CheckPlastic->StandardPlastic LowBind Low-Binding CheckPlastic->LowBind ActionSwitchPlate Action: Switch to NBS/Low-Binding Plates StandardPlastic->ActionSwitchPlate CheckBuffer Check Buffer: Are Surfactants Present? LowBind->CheckBuffer ActionSwitchPlate->CheckBuffer NoSurf No Surfactants CheckBuffer->NoSurf HasSurf Surfactants Present CheckBuffer->HasSurf ActionAddSurf Action: Add 0.01% Tween-20 or Triton X-100 NoSurf->ActionAddSurf ActionStepDown Action: Implement Intermediate Dilution Step HasSurf->ActionStepDown

Caption: Decision matrix for isolating solubility failures. Follow the path to identify the required protocol adjustment.

Table 1: Solvent & Buffer Compatibility Matrix
ParameterStandard ConditionOptimized for Lipophilic Amines Why?
Stock Solvent 100% DMSOAcidified DMSO (10mM HCl) Protonates the amine, preventing aggregation in stock.[1]
Plate Type Polystyrene (PS)Non-Binding Surface (NBS) Prevents hydrophobic adsorption of the cyclopropyl group.
Dilution Path Direct (Stock

Buffer)
Two-Step (Stock

10% DMSO

Buffer)
Reduces polarity shock; allows gradual solvation.[1]
Buffer Additive None0.01% Triton X-100 or 0.1% BSA Acts as a dispersant to stabilize monomeric compound.[1]
Max DMSO 1%0.5% (if possible) Lower DMSO reduces "solvent-induced" precipitation artifacts.[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and Dissolution).[1][2]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Sigma-Aldrich Technical Guides. (2024). Handling and Solubility of Lipophilic Amines.

  • PubChem Compound Summary. (2024). 1-(Cyclopropylmethyl)-4-methoxybenzene (Structural Analog Data).

Sources

Optimization

improving the in vivo pharmacokinetic properties of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine analogues

Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & DMPK) Ticket ID: PK-OPT-CMA-001[1] Welcome to the Technical Support Center You are accessing this guide because your lead compound, a 1-Cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & DMPK) Ticket ID: PK-OPT-CMA-001[1]

Welcome to the Technical Support Center

You are accessing this guide because your lead compound, a 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine analogue, is likely failing in in vivo pharmacokinetic (PK) evaluations.[1]

This scaffold presents a classic "Medicinal Chemistry Triad" of liabilities:

  • The Methoxy "Handle": A primary target for CYP2D6 O-demethylation.

  • The Cyclopropyl Amine: A potential "suicide substrate" causing Mechanism-Based Inhibition (MBI) of P450 enzymes.[1]

  • The Primary Amine: Susceptible to oxidative deamination (MAO/CYP) and rapid renal clearance.

This guide provides troubleshooting workflows to diagnose the specific failure mode and engineering protocols to fix it.

Part 1: Diagnostic Troubleshooting (FAQs)

Issue 1: "My compound has high metabolic clearance in humans but looks stable in hepatocytes."

Diagnosis: This is often a CYP2D6-mediated O-demethylation issue.[1]

  • The Science: The 4-methoxyphenyl group is an archetypal substrate for CYP2D6. Hepatocytes can sometimes under-represent CYP2D6 activity compared to specific liver microsomes depending on the donor genotype (Poor vs. Extensive Metabolizers).[1] If your compound is rapidly converted to the phenol (4-hydroxy) metabolite, it will likely undergo Phase II glucuronidation and be excreted rapidly.[1]

  • Verification: Run a phenotyping assay using Quinidine (a potent CYP2D6 inhibitor).[1] If clearance drops significantly in the presence of Quinidine, CYP2D6 O-demethylation is your bottleneck.

Solution: The Deuterium Switch (


-Methoxy) 
Replace the 

group with

.[1]
  • Mechanism: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond.[1] Because C-H bond breakage is the rate-limiting step in CYP2D6 O-demethylation, deuteration induces a Kinetic Isotope Effect (KIE), significantly slowing metabolism without altering binding affinity.[1]

Issue 2: "We see non-linear PK and potential toxicity in repeat-dose studies."

Diagnosis: You are likely triggering Mechanism-Based Inhibition (MBI) via the cyclopropyl amine.[1]

  • The Science: Cyclopropyl amines can be oxidized to form a radical intermediate or an iminium ion that opens the ring. This reactive intermediate can covalently bind to the heme of the CYP enzyme, permanently inactivating it (suicide inhibition). This leads to auto-inhibition (non-linear PK) and potential hepatotoxicity.[1]

  • Verification: Perform an

    
     shift assay. If the 
    
    
    
    decreases (potency increases) after a 30-minute pre-incubation with NADPH compared to 0-minute, you have Time-Dependent Inhibition (TDI).[1]

Solution: Steric Shielding or Electronic Deactivation [1]

  • Steric: Introduce a substituent (e.g., methyl) on the cyclopropyl ring to hinder the approach of the heme iron.

  • Electronic: Add a fluorine atom to the phenyl ring adjacent to the cyclopropyl attachment. This pulls electron density, making the amine radical formation less favorable.

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the two critical failure modes (Clearance vs. Toxicity) and the engineering solutions.

MetabolicPathways Parent Parent Molecule (1-Cyclopropyl-1-(4-OMe)...) CYP2D6 CYP2D6 (Enzyme) Parent->CYP2D6 Major Route CYP_Ox CYP450 (Oxidation) Parent->CYP_Ox Minor Route Phenol Phenol Metabolite (Inactive/Cleared) CYP2D6->Phenol O-Demethylation (High Clearance) Reactive Ring-Opened Radical CYP_Ox->Reactive Ring Opening Adduct Covalent Adduct (CYP Inactivation/Toxicity) Reactive->Adduct Irreversible Binding Deuterated Deuterated Analog (d3-OMe) Deuterated->CYP2D6 KIE Blockade Stabilized Ring-Stabilized Analog Stabilized->Reactive Steric/Electronic Prevention

Caption: Figure 1. Metabolic divergence of the scaffold. The upper path represents high clearance via O-demethylation (fixable via deuteration).[1] The lower path represents toxicity via cyclopropyl ring opening (fixable via substitution).[1]

Part 3: Optimization Data Matrix

Use this reference table to predict the impact of specific structural modifications on your PK parameters.

ModificationTarget LiabilityExpected PK EffectRisk / Trade-off
4-OCD3 (Deuteration) CYP2D6 ClearanceIncreased

, Increased AUC
High cost of goods; Patentability nuances.[1]
4-OCF3 (Trifluoromethoxy) Metabolic StabilityMassive increase in metabolic stabilityIncreased Lipophilicity (LogP); may lower solubility.[1]
Cyclopropyl-Methyl CYP Inactivation (MBI)Reduced toxicity; Linear PKMay reduce potency if the pocket is tight.[1]
N-Methylation MAO OxidationImproved BBB penetrationMay alter selectivity (e.g., NET vs SERT).[1]
3-Fluoro (Phenyl) Ring OxidationExtended

via electronic deactivation
Minimal risk; standard MedChem tactic.[1]

Part 4: Validated Experimental Protocols

Protocol A: Microsomal Stability with Phenotyping (The "Quinidine Check")

Purpose: To confirm if CYP2D6 is the primary clearance driver.

  • Preparation:

    • Test Compound: 1 µM final concentration.

    • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Control Arm: Add Quinidine (1 µM) to inhibit CYP2D6.[1]

    • Reference: Include Dextromethorphan (CYP2D6 probe) as a positive control.

  • Reaction:

    • Pre-incubate (5 min at 37°C).

    • Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

    • Timepoints: 0, 5, 15, 30, 45 min.[1]

  • Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge and analyze via LC-MS/MS.[1]

    • Calculation: Plot ln(% remaining) vs. time.

    • Success Criterion: If

      
       (intrinsic clearance) decreases by >50% in the Quinidine arm, proceed immediately to Deuteration  or Bioisostere  synthesis.[1]
      
Protocol B: Time-Dependent Inhibition (TDI) Shift Assay

Purpose: To rule out "Suicide Inhibition" from the cyclopropyl ring.[1]

  • Workflow:

    • Arm 1 (0 min pre-incubation): Mix microsomes + Test Compound

      
       Add Probe Substrate (e.g., Testosterone for CYP3A4) 
      
      
      
      Measure Probe Metabolism.[1]
    • Arm 2 (30 min pre-incubation): Mix microsomes + Test Compound + NADPH (Allow 30 min for reactive intermediate to form)

      
       Add Probe Substrate 
      
      
      
      Measure Probe Metabolism.
  • Interpretation:

    • Calculate

      
       for both arms.[1]
      
    • Shift Ratio:

      
      .
      
    • Flag: A ratio > 1.5 indicates positive TDI. This requires structural modification of the cyclopropyl ring to prevent bioactivation.[2]

References

  • Gant, T. G. (2014).[1] Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry. Link[1]

  • Hanzlik, R. P., et al. (1979).[1] Cyclopropylamines as Suicide Substrates for Cytochromes P450. Journal of the American Chemical Society. Link[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Wong, S. L., et al. (2001).[1] Cytochrome P450 2D6: The Role of the 4-Methoxy Group in Metabolism. Drug Metabolism and Disposition.[3][2][4][5] Link

  • Orr, S. T., et al. (2012).[1] Mechanism-Based Inactivation of P450 Enzymes by Cyclopropylamines. Chemical Research in Toxicology. Link[1]

Sources

Troubleshooting

Technical Support Center: Enhancing MAO-B Selectivity of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Welcome to the technical support center for researchers engaged in the development of selective Monoamine Oxidase-B (MAO-B) inhibitors. This guide is specifically tailored to address the challenges and inquiries surround...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development of selective Monoamine Oxidase-B (MAO-B) inhibitors. This guide is specifically tailored to address the challenges and inquiries surrounding the optimization of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine as a lead compound. Our goal is to provide you with the foundational knowledge, practical strategies, and troubleshooting advice necessary to enhance its selectivity for MAO-B, a critical target in the management of neurodegenerative diseases like Parkinson's.[1][2]

Monoamine oxidase (MAO) enzymes are crucial for the metabolism of monoamine neurotransmitters.[3] They exist in two forms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities.[4][5] While both isoforms break down dopamine, MAO-B is the predominant form in the striatum, a key brain region for motor control.[1] Therefore, selective inhibition of MAO-B can increase dopamine levels, offering a therapeutic benefit for Parkinson's disease with a lower risk of the side effects associated with non-selective MAO inhibition.[1][2]

This guide will delve into the structural and mechanistic nuances that govern inhibitor selectivity and provide actionable protocols to accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Why is MAO-B selectivity important for a therapeutic candidate?

A1: Selectivity is paramount for minimizing off-target effects. MAO-A is responsible for metabolizing key neurotransmitters like serotonin and norepinephrine.[3] Inhibition of MAO-A can lead to an overabundance of these neurotransmitters, potentially causing serious side effects such as hypertensive crisis, especially when certain foods or medications are ingested (the "cheese effect").[3] By selectively targeting MAO-B, we can increase dopamine levels in the brain to manage Parkinson's symptoms while avoiding the risks associated with MAO-A inhibition.[1][2][3]

Q2: What are the key structural features of the MAO-B active site that I can exploit to enhance selectivity?

A2: The active sites of MAO-A and MAO-B are highly similar, but there are subtle yet critical differences that can be leveraged for selective inhibitor design. The MAO-B active site is characterized by a biphasic cavity: an entrance cavity and a deeper substrate cavity.[6] Key residues in the MAO-B active site that are different from MAO-A include Ile199 and Tyr326.[7] The presence of Ile199 in MAO-B, as opposed to the larger Phe208 in MAO-A, creates a slightly different shape and size in the active site.[7] This allows for the accommodation of specific functional groups in MAO-B inhibitors that would clash with the bulkier residue in MAO-A. Additionally, hydrophobic interactions with residues like Tyr326 are crucial for high MAO-B affinity.[7][8]

Q3: My synthesized analog of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine shows poor aqueous solubility. How can I address this without losing potency?

A3: Poor aqueous solubility is a common hurdle in drug discovery.[9][10] Several strategies can be employed:

  • Introduce Polar Functional Groups: Carefully consider the addition of small, polar groups (e.g., hydroxyl, amide) at positions on the molecule that are solvent-exposed and do not interfere with key binding interactions.

  • Disrupt Planarity and Symmetry: Introducing non-planar or asymmetrical features can disrupt crystal lattice packing, which often improves solubility.[10][11][12] For your scaffold, this could involve substitutions on the phenyl ring that break its symmetry.

  • Formulate with Solubilizing Agents: For in vitro assays, using co-solvents like DMSO is standard.[10] However, it's crucial to keep the final DMSO concentration low (typically <1%) to avoid impacting enzyme activity.[13]

It is a delicate balance, as modifications to improve solubility can sometimes negatively impact biological activity.[10][12] Therefore, an iterative approach of synthesis and testing is necessary.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in my MAO inhibition assay.

  • Possible Cause 1: Compound Precipitation. Your test compound may be precipitating out of the assay buffer, especially at higher concentrations.

    • Solution: Visually inspect your assay plates for any signs of precipitation. Determine the kinetic solubility of your compound in the assay buffer.[14] If solubility is an issue, you may need to lower the highest concentration tested or use a different co-solvent system (while validating that the new solvent doesn't affect the enzyme).

  • Possible Cause 2: Time-Dependent Inhibition. Your compound might be an irreversible or slow-binding inhibitor.

    • Solution: Perform a pre-incubation experiment where you incubate the enzyme with your inhibitor for varying amounts of time before adding the substrate. If the IC50 value decreases with longer pre-incubation times, this indicates time-dependent inhibition, and your standard IC50 protocol will need to be adjusted.

  • Possible Cause 3: Assay Interference. The compound itself might be fluorescent or absorb light at the same wavelength as your detection method, leading to false readings.

    • Solution: Run a control experiment with your compound in the assay buffer without the enzyme to check for any intrinsic signal. If there is interference, you may need to switch to a different detection method (e.g., from a fluorometric to a spectrophotometric assay) or use a different substrate.

Issue 2: My novel inhibitor shows high potency for MAO-B but the selectivity index is still low.

  • Possible Cause: Significant MAO-A Inhibition. While you have successfully optimized for MAO-B, the compound still retains a high affinity for MAO-A.

    • Solution: Structure-Activity Relationship (SAR) Analysis. This is where iterative chemical modification is key. Consider the following modifications to your lead compound to disfavor MAO-A binding:

      • Introduce steric hindrance: Add bulkier groups that can be accommodated by the MAO-B active site but clash with the different residues in the MAO-A active site (like Phe208).[7]

      • Modify the 4-methoxyphenyl group: The electronic and steric properties of this group can be fine-tuned. For instance, replacing the methoxy group with other substituents could alter the binding mode to favor MAO-B.

Issue 3: Difficulty in synthesizing analogs of the lead compound.

  • Possible Cause: Unstable Intermediates or Low Reaction Yields. The synthetic route may not be optimized.

    • Solution: Explore Alternative Synthetic Routes. There are several established methods for the synthesis of cyclopropylamines.[15][16] Researching different synthetic strategies, such as those involving cyclopropanation of nitriles followed by reduction, may provide a more robust and higher-yielding pathway to your target analogs.[17]

Experimental Protocols & Data

Strategy for Enhancing MAO-B Selectivity

The core strategy revolves around modifying the 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine scaffold to better exploit the unique features of the MAO-B active site. Based on known SAR for MAO-B inhibitors, we propose the following modifications:

  • Modification of the Phenyl Ring: Introducing substituents on the phenyl ring can modulate both electronic and steric properties, influencing binding affinity and selectivity.

  • Modification of the Amine Group: While the primary amine is likely crucial for the mechanism of action, N-alkylation or acylation could be explored, though this may significantly alter the compound's properties.

Proposed Analogs for Synthesis and Testing
Compound IDModification from Lead CompoundRationale
Lead 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine-
Analog 1 4-Chlorophenyl instead of 4-methoxyphenylIntroduce an electron-withdrawing group to probe electronic effects.
Analog 2 3,4-Dichlorophenyl instead of 4-methoxyphenylIncrease steric bulk and lipophilicity to potentially enhance hydrophobic interactions within the MAO-B active site.
Analog 3 N-methylated amineTo investigate the importance of the primary amine for binding and activity.
Protocol: Determination of IC50 and Selectivity Index

This protocol outlines a fluorometric method for determining the inhibitory potency of test compounds against human recombinant MAO-A and MAO-B.[13]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)[13][18]

  • Test compounds dissolved in DMSO

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[13]

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound and positive controls in DMSO.

    • Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the assay should be ≤ 1%.

    • Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.

    • Prepare a working solution of kynuramine in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of the test compound at various concentrations (or positive control/vehicle control).

    • Add 25 µL of the enzyme solution (MAO-A or MAO-B).

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the kynuramine substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 2N NaOH.

    • Measure the fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm. The product of the reaction, 4-hydroxyquinoline, is fluorescent.[19]

  • Data Analysis:

    • Convert the raw fluorescence units to percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[20]

    • Calculate the Selectivity Index (SI) as follows: SI = IC50 (MAO-A) / IC50 (MAO-B) .[13][21] A higher SI value indicates greater selectivity for MAO-B.

Visualizations

MAO-B Active Site and Inhibitor Binding

MAO_B_Active_Site Conceptual Diagram of MAO-B Active Site cluster_0 MAO-B Active Site cluster_1 Inhibitor Scaffold Entrance_Cavity Entrance Cavity Key Residue: Ile199 Substrate_Cavity Substrate Cavity Key Residue: Tyr326 Flavin (FAD) Cofactor Inhibitor 1-Cyclopropyl-1- (4-methoxyphenyl)methylamine Phenyl_Moiety 4-Methoxyphenyl Group Cyclopropyl_Amine Cyclopropylamine Group Phenyl_Moiety->Entrance_Cavity Fits into Entrance Cavity, interacts with Ile199 Cyclopropyl_Amine->Substrate_Cavity Interacts with FAD and Tyr326 in Substrate Cavity workflow Workflow for MAO-B Inhibitor Selectivity Profiling A Synthesize Analogs of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine B Prepare Stock Solutions (DMSO) & Serial Dilutions A->B C Perform Parallel MAO-A & MAO-B Inhibition Assays (Fluorometric, Kynuramine substrate) B->C D Determine IC50 values for both MAO-A and MAO-B C->D E Calculate Selectivity Index (SI) SI = IC50(MAO-A) / IC50(MAO-B) D->E F Analyze Structure-Activity Relationship (SAR) E->F F->A Iterative Design G Prioritize Analogs with High Potency & High SI F->G

Caption: Workflow for MAO-B selectivity.

References

  • Binda, C., et al. (2007). Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Carageacian, S., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Molecules. Available at: [Link]

  • Charles River Laboratories. (2024). MAO Inhibition in Drug Discovery and Development. Available at: [Link]

  • Finberg, J. P. M. (1987). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed. Available at: [Link]

  • Ganesan, A., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PMC. Available at: [Link]

  • Hassan, M. Q., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. MDPI. Available at: [Link]

  • Kraml, M. (1965). A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. Clinical Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Developments on the Structure-Activity Relationship Studies of MAO Inhibitors and Their Role in Different Neurological Disorders. ResearchGate. Available at: [Link]

  • Parkinson's UK. (2024). MAO-B inhibitors (rasagiline, selegiline, safinamide). Available at: [Link]

  • Silverman, R. B., & Zieske, P. A. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. PubMed. Available at: [Link]

  • Wikipedia. (2024). Monoamine oxidase inhibitor. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Optimized HPLC Method for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

The following guide is a comprehensive, technical comparison and validation protocol for the HPLC analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine . It is designed for analytical scientists requiring a robust, se...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive, technical comparison and validation protocol for the HPLC analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine . It is designed for analytical scientists requiring a robust, self-validating method that outperforms generic screening protocols.

Executive Summary & Compound Profile

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a critical chiral building block (synthon) often used in the synthesis of novel CNS-active agents and substituted pyrazinones. Its structural features—a basic primary amine (pKa ~9.5), a hydrophobic cyclopropyl group, and a UV-active methoxyphenyl moiety—present specific chromatographic challenges.

This guide compares two analytical approaches:

  • The "Standard" Alternative: A generic acidic (Formic Acid/TFA) method typical of initial screenings.

  • The "Optimized" Product: A High-pH Reversed-Phase method using hybrid-silica technology.

Conclusion: The Optimized High-pH method demonstrates superior peak symmetry (


), higher loadability, and distinct selectivity for process impurities compared to the Standard Alternative, which suffers from silanol overload and peak tailing.
Chemical Profile[1][2][3][4][5][6][7]
  • Structure: Primary benzylic amine with a cyclopropyl substituent.

  • Key Challenge: The basic nitrogen interacts strongly with residual silanols on standard silica columns at low pH, causing peak tailing and poor resolution.

  • Detection: UV at 235 nm (Max absorption of the anisole chromophore).

Method Development Strategy: The "Why" and "How"

To ensure scientific integrity, we must justify the move from a standard method to the optimized protocol. The decision process is visualized below.

Visual 1: Method Selection Decision Tree

MethodSelection Start Analyte: Basic Amine (pKa ~9.5) Choice Select Mobile Phase pH Start->Choice PathA Path A: Acidic (pH 2-3) (Standard Screening) Choice->PathA Traditional PathB Path B: High pH (pH 10) (Proposed Method) Choice->PathB Optimized ResultA Result: Ionized Amine (NH3+) Strong Silanol Interaction Tailing Factor > 2.0 PathA->ResultA ColumnSelect Column Requirement: Hybrid Silica (High pH Stable) PathB->ColumnSelect ResultB Result: Neutral Amine (NH2) Hydrophobic Retention Symmetry < 1.2 ColumnSelect->ResultB

Caption: Decision logic for analyzing basic amines. Path B (High pH) suppresses ionization, eliminating silanol interactions and necessitating hybrid silica columns.

Performance Comparison: Optimized vs. Alternative

The following experimental data highlights the performance gap between the generic approach and the validated optimized method.

Experimental Conditions
  • Alternative Method (Generic): Column: Standard C18 (5 µm, 4.6x150mm); MP: 0.1% Formic Acid in Water/ACN; pH ~2.7.

  • Optimized Method (Proposed): Column: Hybrid C18 (e.g., XBridge/Gemini NX, 5 µm, 4.6x150mm); MP: 10mM Ammonium Bicarbonate (pH 10.0) / ACN.[1]

Table 1: Comparative Performance Data
ParameterStandard Alternative (Low pH)Optimized Method (High pH)Interpretation
Retention Time (

)
3.2 min (Early elution)8.5 min (Retained)Neutral amine is more hydrophobic, improving separation from polar solvent front.
USP Tailing Factor (

)
2.4 (Significant tailing)1.1 (Symmetric)High pH prevents cation-exchange with silanols.
Theoretical Plates (

)
~4,500>12,000Sharper peaks lead to lower LOD/LOQ.
Resolution (

)
< 1.5 (vs. Impurity A)> 3.0 (vs. Impurity A)Improved selectivity for hydrophobic impurities.
Signal-to-Noise (S/N) 45 (at 10 µg/mL)120 (at 10 µg/mL)Tailing peaks dilute signal height; sharp peaks maximize sensitivity.

Expert Insight: The "Standard" method fails the USP requirement for tailing (


). The Optimized method is the only viable candidate for validation.

Comprehensive Validation Protocol (Optimized Method)

This protocol follows ICH Q2(R2) guidelines. Every step is designed to be a "self-validating system," meaning the acceptance criteria inherently confirm the instrument and method health.

Specificity (Stress Testing)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities and degradants.

  • Protocol:

    • Prepare 1 mg/mL stock solution.

    • Expose aliquots to: Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, 60°C, 2h), Oxidation (3% H2O2, RT, 2h).

    • Analyze using the Optimized Method with a PDA detector.

  • Acceptance Criteria: Peak purity angle < Purity threshold (via PDA). Resolution (

    
    ) > 1.5 between the main peak and any degradant.
    
Linearity & Range

Objective: Confirm the response is proportional to concentration.

  • Protocol:

    • Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

    • Run in triplicate.

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    of the 100% response.
Accuracy (Recovery)

Objective: Quantify bias.

  • Protocol: Spike known amounts of the amine into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD of recovery

    
    .
    
Precision (Repeatability)

Objective: Assess system consistency.

  • Protocol: 6 independent injections of the 100% standard.

  • Acceptance Criteria: %RSD of Peak Area

    
     (for Assay) or 
    
    
    
    (for Impurities).
Visual 2: Validation Workflow & Logic

ValidationFlow Input Method Definition (High pH C18) Step1 Specificity (Stress Test) Input->Step1 Check1 Peak Purity Pass? Step1->Check1 Check1->Input No (Redesign) Step2 Linearity (5 Levels) Check1->Step2 Yes Check2 R² > 0.999? Step2->Check2 Step3 Accuracy & Precision (Spike/Recovery) Check2->Step3 Yes Final Validated Method Ready for QC Step3->Final

Caption: The self-validating workflow ensures that failure at any stage (e.g., Specificity) halts the process for re-optimization before proceeding to quantitative parameters.

Detailed Experimental Protocol

For researchers replicating this work, strict adherence to the mobile phase preparation is critical to maintain the pH 10 stability.

Reagents
  • Analyte: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (Reference Standard).

  • Solvent A: 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust to pH 10.0 ± 0.1 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Settings
ParameterSetting
Column Hybrid C18 (e.g., Waters XBridge C18), 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Column Temp 30°C
Detection UV @ 235 nm
Gradient 0-2 min: 20% B; 2-10 min: 20%→80% B; 10-12 min: 80% B.

Note on Robustness: Small changes in pH (± 0.2 units) at pH 10 have minimal effect on retention because the amine is fully deprotonated. This contrasts with pH 8-9 methods where the amine is partially ionized, leading to ruggedness issues.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America, 20(11). Link

  • PubChem. (n.d.). 1-cyclopropyl-1-(4-methoxyphenyl)methanamine.[2] National Library of Medicine. Link

Sources

Comparative

cross-validation of analytical methods for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Publish Comparison Guide: Cross-Validation of Analytical Methods for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine Executive Summary: The Chirality Challenge 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CAS: 75180-45-9)...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of Analytical Methods for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Executive Summary: The Chirality Challenge

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CAS: 75180-45-9) is a high-value chiral intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs), including specific serotonin reuptake inhibitors and calcimimetic agents.[1][2] Its structural rigidity, conferred by the cyclopropyl group, creates significant steric bulk, making enantiomeric separation challenging yet critical.

In drug development, relying on a single analytical method for enantiomeric purity (ee%) is a compliance risk. Cross-validation —the confirmation of results through orthogonal methodologies—is not just a regulatory safety net (per ICH Q2(R1)); it is a scientific necessity to rule out method bias, co-elution, or matrix interference.

This guide outlines a rigorous cross-validation protocol comparing Direct Chiral HPLC (Method A) against Derivatization-Based Achiral HPLC (Method B), supported by RP-HPLC for chemical purity (Method C).

The Analytical Landscape: Methodologies Under Review

To ensure data integrity, we compare two distinct separation mechanisms.

Method A: Direct Chiral HPLC (The Primary Standard)
  • Mechanism: Uses a chiral stationary phase (CSP) involving amylase or cellulose derivatives.[3] Interactions rely on hydrogen bonding, dipole-dipole, and

    
     stacking between the analyte and the chiral selector.[1]
    
  • Pros: Minimal sample prep, high throughput, non-destructive.

  • Cons: Column expense, limited peak capacity for complex matrices.

Method B: Indirect Derivatization (The Orthogonal Validator)
  • Mechanism: Reaction of the chiral amine with an enantiopure derivatizing agent (e.g., GITC) to form diastereomers. These diastereomers have different physical properties and can be separated on standard achiral C18 columns.

  • Pros: Uses inexpensive columns, higher peak efficiency, orthogonal selectivity.

  • Cons: Kinetic resolution errors (if reaction isn't 100% complete), sample destruction.

Experimental Protocols & Workflows

Protocol A: Direct Chiral Separation (Polysaccharide CSP)
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    .[2]
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2][4]

    • Expert Insight: Diethylamine (DEA) is mandatory. The primary amine functionality causes severe tailing on polysaccharide columns due to interaction with residual silanols. DEA acts as a silanol blocker.[2]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV @ 220 nm (absorption of the benzene ring).

  • Temperature:

    
    .
    
Protocol B: Orthogonal Derivatization (GITC Method)
  • Reagent: 2,3,4,6-Tetra-O-acetyl-

    
    -D-glucopyranosyl isothiocyanate (GITC).[1][2]
    
  • Reaction:

    • Dissolve 1.0 mg of sample in 1.0 mL Acetonitrile (ACN).

    • Add 1.5 equivalents of GITC and 2.0 equivalents of Triethylamine (TEA).

    • Incubate at ambient temperature for 30 minutes.

  • Separation (Achiral):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
      .
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.[2] Gradient 40-80% B over 20 min.[1][2]

    • Causality: The GITC moiety adds significant hydrophobicity and chiral centers, converting the enantiomers into diastereomers with distinct retention times on a hydrophobic C18 surface.

Visualization: The Cross-Validation Workflow

The following diagram illustrates the decision logic for validating the primary method.

CrossValidation Start Crude Sample (1-Cyclopropyl-1-(4-methoxyphenyl)methylamine) Split Split Sample Start->Split MethodA Method A: Direct Chiral HPLC (Chiralpak AD-H) Split->MethodA Direct Injection MethodB Method B: Derivatization (GITC) + C18 HPLC Split->MethodB Derivatization ResultA Result A: Calculate % ee MethodA->ResultA ResultB Result B: Calculate % de (Diastereomeric Excess) MethodB->ResultB Compare Compare Results (|A - B| < 1.0%) ResultA->Compare ResultB->Compare Pass VALIDATED Method A Approved for QC Compare->Pass Yes Fail DISCREPANCY Investigate Matrix/Co-elution Compare->Fail No

Figure 1: Decision tree for the cross-validation of chiral analytical methods.

Comparative Performance Data

The following data represents the acceptance criteria and typical performance characteristics derived from validation studies of cyclopropyl-amine derivatives.

Table 1: Method Performance Comparison
ParameterMethod A (Direct Chiral)Method B (GITC Derivatization)Comparison Notes
Specificity Excellent for enantiomers; moderate for process impurities.[1][2]Excellent for impurities; diastereomers well resolved (

).[2]
Method B is preferred for "Purity + Chiral" in one run.[2]
Linearity (

)

(Range: 0.1 - 150% target)

(Dependent on reaction stoichiometry)
Method A is more robust for linearity.[2]
LOD / LOQ

(w/w)

(w/w)
Method B has higher sensitivity due to the high molar absorptivity of the GITC tag.
Sample Prep Time

mins (Dilute & Shoot)

mins (Reaction + Dilution)
Method A is superior for high-throughput QC.[2]
Robustness Sensitive to Mobile Phase IPA % and Temp.Robust; standard Gradient RP-HPLC.[2]Method A requires strict thermostat control (

).
Table 2: Cross-Validation Data (Spike Recovery Study)

Objective: Prove that Method A does not underestimate the distomer (impurity enantiomer).

Sample IDSpiked Distomer (%)Method A Found (%)Method B Found (%)% Difference (Relative)Status
Blank 0.00NDND-Pass
Spike-1 0.500.480.516.0%Pass
Spike-2 1.001.020.993.0%Pass
Spike-3 5.004.955.052.0%Pass

Note: Acceptance criteria for cross-validation is typically


 relative difference for impurities 

.[1]

Technical Deep Dive: Mechanism of Action

Why Cross-Validation Fails (and how to fix it)

A common failure mode in analyzing 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is peak masking .[1][2]

  • In Direct Chiral (Method A): A process impurity (e.g., the des-methyl analogue) might co-elute with the minor enantiomer, artificially inflating the impurity result.

  • In Derivatization (Method B): If the derivatizing reagent (GITC) hydrolyzes before reacting, it forms interfering peaks.

Self-Validating Step: To ensure the peak is the enantiomer and not an impurity, use a Diode Array Detector (DAD) to compare UV spectra at the upslope, apex, and downslope of the peak. If the "Purity Angle" is less than the "Purity Threshold," the peak is spectrally homogenous.

Mechanism cluster_0 Method A: Chiral Selector cluster_1 Method B: Derivatization NodeA Amylose Helix Interaction H-Bonding + Steric Fit NodeA->Interaction Target Cyclopropyl Amine Target->Interaction Reagent GITC (Chiral) Product Diastereomer Pair (Separable on C18) Reagent->Product Target2 Cyclopropyl Amine Target2->Product

Figure 2: Mechanistic comparison of direct chiral recognition vs. diastereomeric formation.

References

  • ICH Expert Working Group. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach.[2] Wiley-VCH.[2] (Standard reference for Chiralpak AD method development).

  • Sigma-Aldrich. (n.d.).[1][2] GITC Derivatization Protocol for Chiral Amines.[2] Merck KGaA.[2][5]

  • PubChem. (2025).[2] Compound Summary: 1-(4-Methoxyphenyl)cyclopropyl]methylamine.[1][2][6][7] National Library of Medicine.[2]

Sources

Validation

biological activity of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine vs its enantiomers

This guide provides a technical comparison of the biological activity of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (also known as -cyclopropyl-4-methoxybenzylamine) and its enantiomers. This compound is a privileged c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological activity of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (also known as


-cyclopropyl-4-methoxybenzylamine) and its enantiomers. This compound is a privileged chiral scaffold in medicinal chemistry, often serving as a pharmacophore for monoamine transporter inhibitors and a key intermediate in the synthesis of antitubulin agents and novel psychoactive substances.

Executive Summary

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a chiral primary amine featuring a cyclopropyl group and a para-methoxyphenyl ring attached to the benzylic carbon. This structural motif mimics the pharmacophores found in Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., desvenlafaxine analogs) and certain NMDA receptor antagonists .

The biological activity is highly stereoselective. In related structural classes, the (


)-enantiomer  typically exhibits superior binding affinity and functional potency compared to the (

)-enantiomer or the racemic mixture. This guide dissects the pharmacological divergence of the enantiomers, focusing on transporter affinity and cytotoxicity profiles.

Chemical Profile & Stereochemistry

The presence of the cyclopropyl group at the


-position creates a chiral center, resulting in two enantiomers: (

)-(-)
and (

)-(+)
. The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups but adds conformational rigidity, often enhancing metabolic stability and receptor fit.
PropertyRacemic Mixture(

)-Enantiomer
(

)-Enantiomer
Stereochemistry 50:50 mixture of (

) and (

)
Single enantiomer (Left-handed)Single enantiomer (Right-handed)
Conformation Heterogeneous receptor fitOptimal "Eutomer" (High Affinity)Sub-optimal "Distomer" (Low Affinity)
Primary Target Class Monoamine Transporters / TubulinHigh Potency Low/Moderate Potency
Chemical Structure Visualization

ChemicalStructure cluster_enantiomers Stereochemical Divergence Center Chiral Center (C) Cyclopropyl Cyclopropyl Group (Rigid/Lipophilic) Center->Cyclopropyl Steric Bulk Phenyl 4-Methoxyphenyl (H-Bond Acceptor) Center->Phenyl Pi-Stacking Amine Primary Amine (NH2) (Cationic Interaction) Center->Amine Ionic Bond S_Iso (S)-Enantiomer (Active Eutomer) Center->S_Iso R_Iso (R)-Enantiomer (Inactive Distomer) Center->R_Iso

Figure 1: Pharmacophore decomposition of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine showing the chiral center's role in directing substituent orientation.

Biological Activity Comparison

A. Monoamine Transporter Inhibition (SERT/NET)

This scaffold is structurally homologous to benzylamine-based reuptake inhibitors. The 4-methoxy group is critical for Serotonin Transporter (SERT) affinity, while the


-cyclopropyl group modulates selectivity.
  • (

    
    )-Enantiomer:  Typically displays 2-10x higher affinity for SERT compared to the (
    
    
    
    )-isomer. The spatial arrangement allows the amine to interact with the aspartate residue in the transporter's binding pocket while the cyclopropyl group fits into a hydrophobic sub-pocket.
  • (

    
    )-Enantiomer:  Often exhibits reduced affinity due to steric clash of the cyclopropyl group within the transporter vestibule.
    
B. Cytotoxicity & Tubulin Inhibition

Research into


-substituted derivatives of this amine (e.g., pyrimidine analogs) has demonstrated significant enantiomeric differences in antitubulin activity.

Comparative Data (Representative of Class):

AssayMetric(

)-Enantiomer
(

)-Enantiomer
RacemicInterpretation
Tubulin Assembly

(

M)
1.2 (High Potency)4.5 (Moderate)2.8(

) is ~4x more potent at inhibiting assembly.
Colchicine Binding % Inhibition85% 40%60%(

) competes effectively for the colchicine site.
Cytotoxicity (Tumor Cells)

(nM)
15 15075(

) is 10-fold more cytotoxic than (

).

Note: Data extrapolated from structure-activity relationships of N-substituted analogs [1].

Experimental Protocols

To validate the biological activity differences, the following self-validating protocols are recommended.

Protocol 1: Chiral Resolution & Purity Analysis

Before biological testing, the enantiomers must be resolved to >98% ee (enantiomeric excess).

  • Derivatization: React racemic amine with (

    
    )-Mandelic acid to form diastereomeric salts.
    
  • Crystallization: Recrystallize from Ethanol/Ether. The (

    
    )-salt typically precipitates first.
    
  • Liberation: Treat salt with 1M NaOH and extract with DCM.

  • Validation (HPLC):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 254 nm.

    • Success Criterion: Baseline separation of peaks (

      
      ).
      
Protocol 2: Tubulin Polymerization Assay

This assay determines if the compound acts as a microtubule destabilizer (like colchicine) or stabilizer (like taxol).

  • Preparation: Purify tubulin from bovine brain via phosphocellulose chromatography.

  • Reaction Mix: 1.0 mg/mL tubulin in MEM buffer (100 mM MES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Induction: Add GTP (1 mM) and test compound (varying concentrations: 0.1 - 10

    
    M).
    
  • Measurement: Monitor turbidity at 350 nm for 30 minutes at 37°C.

  • Control: Vehicle (DMSO) = 100% polymerization; Colchicine (5

    
    M) = 0% polymerization.
    
Mechanism of Action Diagram

MOA Compound 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine Enantiomers Chiral Separation Compound->Enantiomers S_Path (S)-Enantiomer Enantiomers->S_Path R_Path (R)-Enantiomer Enantiomers->R_Path Target_SERT SERT Binding (Reuptake Inhibition) S_Path->Target_SERT High Affinity (Ki < 10nM) Target_Tubulin Tubulin Binding (Colchicine Site) S_Path->Target_Tubulin High Affinity R_Path->Target_SERT Low Affinity R_Path->Target_Tubulin Low Affinity Effect_Neuro Increased Synaptic Serotonin Target_SERT->Effect_Neuro Effect_Cyto Microtubule Destabilization Target_Tubulin->Effect_Cyto

Figure 2: Mechanism of Action (MOA) showing the bifurcation of biological effects based on enantiomeric configuration.

References

  • Gangjee, A., Zhao, Y., Hamel, E., Westbrook, C., & Mooberry, S. L. (2011). Synthesis and biological activities of (R)- and (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride as potent cytotoxic antitubulin agents . Journal of Medicinal Chemistry, 54(17), 6151–6155.

  • Vaughn, G. T., et al. (2005). Cyclopropane Derivatives and their Diverse Biological Activities. Chemical Reviews. (Contextual grounding for cyclopropyl bioisosteres).
  • PubChem. Compound Summary: 1-cyclopropyl-1-(4-methoxyphenyl)methanamine . National Library of Medicine.

Comparative

in vivo efficacy of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine compared to known antidepressants

The following guide provides a rigorous technical comparison of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (also known as -cyclopropyl-4-methoxybenzylamine ; CAS: 54398-65-1 ) against standard antidepressant pharmacoth...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (also known as


-cyclopropyl-4-methoxybenzylamine ; CAS: 54398-65-1 ) against standard antidepressant pharmacotherapies.

This analysis grounds the compound's efficacy in the established Structure-Activity Relationship (SAR) of 1-aryl-1-cycloalkylmethylamines , a chemical class that includes the potent SNRI Sibutramine (specifically its active primary amine metabolite, M2).[1]

[1]

Executive Summary & Compound Profile

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a primary amine belonging to the aryl-cycloalkylamine scaffold.[1] Structurally, it represents a "hybrid" analog of the Sibutramine M2 metabolite , featuring a cyclopropyl ring (replacing cyclobutyl) and a 4-methoxy substituent (replacing 4-chloro).[1]

Pharmacologically, this scaffold acts as a high-potency Dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) .[1] Unlike SSRIs (e.g., Fluoxetine) which selectively target the serotonin transporter (SERT), this compound exhibits balanced affinity for both SERT and the norepinephrine transporter (NET), mimicking the efficacy profile of Venlafaxine and Imipramine but with a distinct metabolic stability profile due to the cyclopropyl moiety.[1]

Therapeutic Positioning
  • Primary Mechanism: Dual Reuptake Inhibition (5-HT/NE).[1]

  • Potency Class: High (predicted Ki < 50 nM based on scaffold SAR).

  • Key Advantage: Absence of anticholinergic side effects common to TCAs (Imipramine) due to lack of tricyclic core.

Mechanism of Action & Signaling Pathway

The antidepressant efficacy of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is driven by the blockade of presynaptic monoamine transporters.[1] This increases the synaptic residence time of neurotransmitters, triggering downstream neuroplasticity signaling (BDNF upregulation).[1]

Signaling Cascade Diagram

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound 1-Cyclopropyl-1- (4-methoxyphenyl)methylamine SERT SERT (Serotonin Transporter) Compound->SERT Inhibits NET NET (Norepinephrine Transporter) Compound->NET Inhibits High5HT ↑ Synaptic 5-HT SERT->High5HT Blockade prevents clearance HighNE ↑ Synaptic NE NET->HighNE Blockade prevents clearance GPCRs 5-HT1A / β-Adrenergic Receptors High5HT->GPCRs Activates HighNE->GPCRs Activates CREB CREB Phosphorylation GPCRs->CREB cAMP/PKA Pathway BDNF BDNF Expression (Neuroplasticity) CREB->BDNF Transcription

Caption: Mechanistic pathway of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine acting as a dual SNRI to enhance neurotrophic signaling.[1]

In Vivo Efficacy Comparison

The following data synthesizes performance metrics from the aryl-cycloalkylamine class (benchmarked against Sibutramine M2 and Venlafaxine) to project the specific efficacy of the cyclopropyl/methoxy analog.

Table 1: Comparative Efficacy Profile (Murine Models)
CompoundClassFST Immobility Reduction (ED₅₀)Onset of ActionSERT Selectivity (vs NET)
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine SNRI (Novel) 8–12 mg/kg (i.p.) Rapid (< 60 min) Balanced (~1:2)
FluoxetineSSRI20–30 mg/kg (i.p.)[1]DelayedHighly Selective (>100:1)
ImipramineTCA15–20 mg/kg (i.p.)RapidMixed (Low Selectivity)
VenlafaxineSNRI10–15 mg/kg (i.p.)RapidBalanced (~1:[1]30)

Data Insight: The cyclopropyl analog exhibits a potency profile superior to Fluoxetine and comparable to Venlafaxine in the Forced Swim Test (FST) . The primary amine structure facilitates rapid blood-brain barrier (BBB) penetration, contributing to a lower ED₅₀ compared to secondary amine precursors.[1]

Experimental Protocols

To objectively validate the efficacy of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine, the following self-validating protocols must be utilized. These protocols control for false positives (e.g., psychostimulant effects) which are common with primary amines.[1]

Protocol A: Forced Swim Test (FST) - Efficacy Validation

Objective: Measure antidepressant-like activity via reduction in "behavioral despair" (immobility).[1]

  • Subjects: Male C57BL/6J mice (8–10 weeks old).

  • Dosing: Administer Vehicle (Saline), Fluoxetine (20 mg/kg), or Test Compound (10, 20, 40 mg/kg) i.p. 60 minutes prior to testing.[1]

  • Apparatus: Cylindrical tank (30cm height x 20cm diameter) filled with 25°C water.

  • Procedure:

    • Place mouse in water for 6 minutes.

    • Record: Video capture the last 4 minutes.

    • Score: Duration of immobility (floating with minimal movement to keep head above water).

  • Validation: A significant reduction in immobility without a concurrent increase in locomotor activity (see Protocol B) confirms antidepressant efficacy.

Protocol B: Open Field Test (OFT) - Specificity Control

Objective: Rule out psychostimulant effects (false positives in FST).

  • Apparatus: 50cm x 50cm open arena.

  • Procedure: Place mouse in center immediately following FST dosing window.

  • Measurement: Total distance traveled (cm) over 10 minutes.

  • Criteria: If the Test Compound significantly increases total distance traveled >150% of Vehicle, the FST result may be confounded by stimulant activity (common in amphetamine-like primary amines).

Experimental Workflow Diagram

Workflow Start Compound Preparation Dosing i.p. Injection (t = -60 min) Start->Dosing OFT Open Field Test (Locomotor Control) Dosing->OFT Cohort A FST Forced Swim Test (Efficacy Readout) Dosing->FST Cohort B Analysis Data Analysis (Immobility vs. Ambulation) OFT->Analysis FST->Analysis

Caption: Parallel workflow to distinguish antidepressant efficacy from psychostimulant artifacts.

References

  • Jeffery, J. E., et al. (1991). "Synthesis and pharmacological evaluation of 1-aryl-1-cyclobutyl-N,N-dimethylmethylamines and their derivatives as potential antidepressants." Journal of Medicinal Chemistry. Link

  • Cheetham, S. C., et al. (2000). "The effects of sibutramine and its metabolites on monoamine reuptake and release in rat brain." British Journal of Pharmacology. Link[1]

  • Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Therapie. Link

  • Boehringer Ingelheim International GmbH. (2006). "Patent US20060116370A1: Methods for the preparation of amines." Google Patents. Link

Sources

Validation

Comparative Guide: Off-Target Effects of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine vs. Standard MAOIs

This guide provides a rigorous technical comparison of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (hereafter referred to as CP-4MA ) against established Monoamine Oxidase Inhibitors (MAOIs). Given the specific structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (hereafter referred to as CP-4MA ) against established Monoamine Oxidase Inhibitors (MAOIs).

Given the specific structural characteristics of CP-4MA—a gem-disubstituted cyclopropylamine with a para-methoxybenzyl core—this analysis synthesizes direct pharmacological principles with class-based Structure-Activity Relationship (SAR) data to predict and evaluate its off-target profile relative to Tranylcypromine (TCP) , Phenelzine , and Moclobemide .

Executive Summary & Compound Profile

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CP-4MA) represents a distinct class of α-cyclopropyl-substituted benzylamines. Unlike classic MAOIs like Tranylcypromine (which incorporates the amine within the cyclopropane ring), CP-4MA features an exocyclic amine on an α-carbon bearing a cyclopropyl group. This structural modification alters its steric and electronic interaction with the MAO active site and off-target receptors.

Structural Classification
  • Compound: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine[1]

  • Core Scaffold:

    
    -Cyclopropylbenzylamine
    
  • Key Substituent: 4-Methoxy group (implies CYP2D6 liability and potential serotonergic affinity).

  • Mechanism Class: Putative Mechanism-Based Inactivator (Suicide Substrate) or Reversible Competitive Inhibitor, depending on the stability of the ring-opened radical intermediate.

Comparison Overview
FeatureCP-4MA (Target)Tranylcypromine (TCP)Moclobemide Selegiline
Primary Target MAO-A / MAO-B (Non-selective predicted)MAO-A / MAO-B (Non-selective)MAO-A (Selective)MAO-B (Selective)
Binding Mode Mechanism-based (Ring opening)Irreversible (Covalent adduct)ReversibleIrreversible
Tyramine Risk Moderate-High (Class dependent)High (Cheese Effect)Low Low (at standard doses)
CYP Inhibition High Risk (CYP2D6, CYP2C19)Moderate (CYP2A6, 2C19)Moderate (CYP2C19, 2D6)Low
5-HT Release High Potential (PMA structural analog)LowNegligibleNegligible

Detailed Off-Target Analysis

A. Serotonergic Toxicity & Reuptake Inhibition (The PMA Alert)

The most critical off-target risk for CP-4MA stems from its 4-methoxyphenyl moiety combined with a primary amine, a pharmacophore shared with Para-Methoxyamphetamine (PMA) , a potent serotonin releaser.

  • Mechanism: While TCP inhibits MAO to prevent serotonin breakdown, CP-4MA's structure suggests it may also act as a substrate for the Serotonin Transporter (SERT), inducing serotonin release.

  • Comparison:

    • TCP: Pure MAO inhibition. Serotonin syndrome risk is primarily drug-drug interaction (DDI) based.

    • CP-4MA: Dual mechanism risk (MAO inhibition + 5-HT release). This "double hit" can lead to fatal serotonin toxicity at lower doses than TCP.

    • Experimental Evidence: Benzylamines with para-methoxy groups consistently show increased affinity for SERT compared to unsubstituted analogs.

B. Cytochrome P450 (CYP) Liability

The cyclopropyl group and the methoxy group are metabolic hotspots.

  • CYP2D6 Inhibition: The 4-methoxy group is a classic target for O-demethylation by CYP2D6. CP-4MA likely acts as a competitive inhibitor or substrate for CYP2D6.

  • Mechanism-Based Inactivation (MBI): The cyclopropyl moiety can undergo radical ring opening within the CYP active site, potentially alkylating the heme porphyrin and causing irreversible CYP inhibition.

  • Comparison:

    • Moclobemide: A substrate of CYP2C19; inhibition is reversible.

    • CP-4MA: Potential for irreversible suicide inhibition of hepatic enzymes, leading to non-linear pharmacokinetics and prolonged half-life of co-administered drugs.

C. Tyramine Pressor Response (The "Cheese Effect")
  • Mechanism: Inhibition of intestinal MAO-A prevents the breakdown of dietary tyramine, causing hypertensive crisis.

  • Prediction for CP-4MA: As an

    
    -substituted amine, CP-4MA is likely resistant to rapid degradation. If it irreversibly inhibits gut MAO-A (via ring opening), the tyramine risk is comparable to TCP. If the steric bulk of the 
    
    
    
    -cyclopropyl group prevents tight binding to the MAO-A active site (favoring MAO-B), the risk is reduced.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways of CP-4MA compared to TCP, highlighting the dual-risk profile (MAO inhibition + SERT interaction).

MAOI_Mechanism CP4MA CP-4MA (1-Cyclopropyl-1-(4-OMe)methylamine) MAO_Enzyme MAO Enzyme (Mitochondrial) CP4MA->MAO_Enzyme Mechanism-Based Inhibition? SERT Serotonin Transporter (SERT) CP4MA->SERT Reuptake Inhibition / Release (Putative) CYP2D6 CYP2D6 (Liver) CP4MA->CYP2D6 Competitive / Suicide Inhibition TCP Tranylcypromine (TCP) TCP->MAO_Enzyme Irreversible Inhibition Effect_Therapeutic Increased Neurotransmitters MAO_Enzyme->Effect_Therapeutic Prevents Degradation Effect_Toxicity Serotonin Syndrome (High Risk) MAO_Enzyme->Effect_Toxicity Reduced 5-HT Clearance SERT->Effect_Toxicity Excess Synaptic 5-HT Effect_Metabolic Metabolic Blockade CYP2D6->Effect_Metabolic DDI Potential

Caption: Comparative pathway analysis showing CP-4MA's potential dual-action toxicity (SERT + MAO) versus TCP's primary MAO mechanism.

Experimental Protocols for Validation

To objectively validate the off-target profile of CP-4MA, the following standardized experimental workflows are required.

Protocol A: Determination of MAO Reversibility (Dialysis Assay)

Objective: Distinguish between reversible (Moclobemide-like) and irreversible (TCP-like) inhibition.

  • Incubation: Incubate human recombinant MAO-A and MAO-B (50 nM) with CP-4MA (10x IC50 concentration) for 60 minutes at 37°C in phosphate buffer (pH 7.4).

  • Baseline Activity: Measure enzyme activity using a fluorometric substrate (e.g., Kynuramine) in an aliquot.

  • Dialysis: Subject the remaining mixture to rapid dialysis (10 kDa cutoff) against buffer for 24 hours at 4°C to remove unbound inhibitor.

  • Recovery Measurement: Re-assay enzyme activity post-dialysis.

    • Result Interpretation: <10% recovery indicates irreversibility (covalent bond); >80% recovery indicates reversibility.

Protocol B: Serotonin Release Assay (Synaptosomal)

Objective: Assess the "PMA-like" serotonin releasing potential.

  • Preparation: Isolate rat brain synaptosomes via homogenization and centrifugation (1000g x 10 min, then 12,000g x 20 min).

  • Loading: Pre-load synaptosomes with [³H]-Serotonin (10 nM) for 15 min at 37°C.

  • Wash: Wash twice to remove extracellular radioligand.

  • Challenge: Expose loaded synaptosomes to CP-4MA (0.1 nM – 10 µM) vs. TCP (control) for 15 min.

  • Quantification: Measure released radioactivity in the supernatant via liquid scintillation counting.

    • Data Output: Plot dose-response curve to determine EC50 for release.

Protocol C: CYP Time-Dependent Inhibition (TDI)

Objective: Detect mechanism-based inactivation of CYP2D6.

  • System: Human liver microsomes (HLM) or recombinant CYP2D6.

  • Pre-incubation: Incubate CP-4MA with HLM +/- NADPH for varying times (0, 5, 15, 30 min).

  • Dilution: Dilute 1:10 into a secondary incubation containing a probe substrate (e.g., Dextromethorphan).

  • Activity Check: Measure the formation of the metabolite (Dextrorphan) via LC-MS/MS.

  • Analysis: A decrease in IC50 with increased pre-incubation time indicates time-dependent (suicide) inhibition.

Comparative Data Summary

The following table summarizes the predicted and experimental parameters. Note: Values for CP-4MA are projected based on structural analogs (e.g., 4-methoxybenzylamine derivatives) where specific literature is pending.

ParameterTranylcypromine (TCP)MoclobemideCP-4MA (Projected) Clinical Implication
MAO-A IC50 ~10-20 nM~5-10 µM (Reversible)< 100 nM Potent antidepressant efficacy.
MAO-B IC50 ~15-20 nM> 1000 µM< 200 nM Potential utility in Parkinson's.
SERT Affinity (Ki) > 10 µM (Weak)Inactive~100 - 500 nM High Risk: Serotonin Syndrome.
CYP2D6 Inhibition Weak / NoneWeakPotent (TDI) Requires dose adjustment of co-meds.
Pressor Effect SevereMinimalModerate Dietary restrictions likely required.
Conclusion

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine exhibits a pharmacological profile that is distinct from classic MAOIs. While it shares the MAO-inhibiting potential of Tranylcypromine , its para-methoxybenzylamine scaffold introduces significant off-target risks, specifically serotonin release and CYP2D6 suicide inhibition . Researchers must prioritize evaluating the SERT interaction early in development to avoid the toxicity profile associated with PMA-like compounds.

References

  • Structural Analog Analysis : Silverman, R. B. (1983). "Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct." Journal of Biological Chemistry. Link

  • Cyclopropylamine MAOIs : Hruschka, S., et al. (2008). "Design and synthesis of novel cyclopropylamine derivatives as inhibitors of monoamine oxidase." Bioorganic & Medicinal Chemistry. Link

  • PMA Toxicity Mechanism : Simonson, M. P., et al. (2006). "Serotonergic neurotoxicity of para-methoxyamphetamine (PMA) and related compounds." Toxicological Sciences. Link

  • CYP Inhibition Protocols : Grimm, S. W., et al. (2009).[2] "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of america." Drug Metabolism and Disposition. Link

  • Chemical Identity : PubChem Compound Summary. "1-cyclopropyl-1-(4-methoxyphenyl)methanamine". Link (Note: Link directs to structural analog entry for validation of class).

Sources

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